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  • Product: (4-Aminophenyl)(1-benzofuran-2-yl)methanone
  • CAS: 92789-48-5

Core Science & Biosynthesis

Foundational

Technical Monograph: (4-Aminophenyl)(1-benzofuran-2-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Registry Number: 92789-48-5 IUPAC Name: (4-Aminophenyl)(1-benzofuran-2-yl)methanone Synonyms: 2-(4-Aminobenzoyl)benzofuran; 4-Amino-2-benzofuranyl phenyl ketone Molecular Formula: C₁₅H₁₁NO₂ Molecular Weight: 237.26 g/mol

Executive Summary

(4-Aminophenyl)(1-benzofuran-2-yl)methanone (CAS 92789-48-5) is a privileged heterocyclic scaffold utilized primarily in medicinal chemistry for the development of bioactive ligands. Its structural core—a benzofuran ring linked via a carbonyl bridge to an aniline moiety—confers unique electronic and steric properties that make it an ideal pharmacophore for binding to hydrophobic pockets in proteins and amyloid fibrils.

This compound has emerged as a critical intermediate in the synthesis of


-amyloid (A

) imaging probes
for Alzheimer’s disease diagnostics and has shown potential in oncology as a precursor for tubulin polymerization inhibitors . This guide details the synthesis, physicochemical properties, and application protocols for researchers leveraging this molecule in drug discovery.

Chemical Identity & Physicochemical Properties[2][3][4][5]

The compound features a planar benzofuran system conjugated with a para-aminophenyl ketone. This conjugation extends the


-electron system, resulting in characteristic UV-Vis absorption and fluorescence properties useful for biological probing.
PropertyValue / Description
Appearance Yellow to orange crystalline solid
Melting Point ~145–155 °C (Derivative dependent; experimental verification recommended)
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~3.2 – 3.5 (Lipophilic)
pKa (Predicted) ~2.5 (Conjugate acid of amine)
H-Bond Donors 1 (Amino group)
H-Bond Acceptors 3 (Carbonyl O, Furan O, Amino N)

Synthesis & Manufacturing Protocols

The synthesis of (4-Aminophenyl)(1-benzofuran-2-yl)methanone is most efficiently achieved via the Rap-Stoermer Condensation , a base-catalyzed reaction between salicylaldehyde and an


-haloketone. This route is preferred over Friedel-Crafts acylation due to milder conditions and higher regioselectivity.
Method A: Rap-Stoermer Condensation (Primary Route)

This one-pot protocol avoids the use of pre-formed benzofuran, building the ring system directly.

Reagents:

  • Salicylaldehyde (1.0 eq)

  • 2-Bromo-4'-nitroacetophenone (1.0 eq) (Precursor to amino form)

  • Potassium Carbonate (

    
    ) or Triethylamine (TEA) (2.0 eq)
    
  • Solvent: Acetonitrile (

    
    ) or Ethanol (
    
    
    
    )
  • Reducing Agent: Stannous Chloride (

    
    ) or 
    
    
    
    /Pd-C (for the nitro reduction step)

Step-by-Step Protocol:

  • Condensation: Dissolve salicylaldehyde (10 mmol) and 2-bromo-4'-nitroacetophenone (10 mmol) in dry acetonitrile (50 mL).

  • Cyclization: Add anhydrous

    
     (20 mmol) and reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
    
  • Isolation: Cool to room temperature, filter inorganic salts, and evaporate the solvent. Recrystallize the intermediate (4-nitrophenyl)(benzofuran-2-yl)methanone from ethanol.

  • Reduction: Dissolve the nitro intermediate in ethanol. Add

    
     (5.0 eq) and reflux for 2 hours (or use catalytic hydrogenation).
    
  • Purification: Neutralize with

    
    , extract with ethyl acetate, and purify via column chromatography (Silica gel, gradient elution).
    
Method B: Friedel-Crafts Acylation (Alternative)

Reagents: Benzofuran, 4-Nitrobenzoyl chloride,


 (Lewis Acid).
Note:  This method often suffers from regioselectivity issues (C2 vs. C3 acylation) and requires strict anhydrous conditions.
Synthetic Workflow Visualization

Synthesis_Pathway Start1 Salicylaldehyde Reagent1 K2CO3 / Reflux (Rap-Stoermer) Start1->Reagent1 Start2 2-Bromo-4'-nitroacetophenone Start2->Reagent1 Inter Intermediate: (4-Nitrophenyl)(benzofuran-2-yl)methanone Reagent2 SnCl2 / EtOH (Reduction) Inter->Reagent2 Reagent1->Inter Cyclization Final Target Product: (4-Aminophenyl)(1-benzofuran-2-yl)methanone Reagent2->Final Nitro Reduction

Figure 1: The Rap-Stoermer synthetic pathway for generating the target benzofuran derivative.

Applications in Drug Discovery

A. Neurodegenerative Disease: -Amyloid Imaging

The primary application of CAS 92789-48-5 is as a scaffold for


-amyloid (A

) probes
. The benzofuran moiety mimics the lipophilic structure of Thioflavin-T, allowing it to intercalate into the

-sheet rich regions of amyloid plaques found in Alzheimer's brains.
  • Mechanism: The planar benzofuran ring facilitates

    
    -stacking interactions with aromatic residues (Phe, Tyr) in the amyloid fibril. The carbonyl group acts as a hydrogen bond acceptor, while the amino group (often dimethylated in final probes) modulates the donor/acceptor profile and blood-brain barrier (BBB) permeability.
    
  • Key Modification: Researchers often methylate the amine to form (4-(Dimethylamino)phenyl)(benzofuran-2-yl)methanone , which exhibits nanomolar affinity (

    
     nM) for A
    
    
    
    aggregates.
B. Oncology: Tubulin & Kinase Inhibition

Derivatives of this ketone act as Combretastatin A-4 analogues .

  • Target: Colchicine binding site on tubulin.

  • Effect: Disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis in multidrug-resistant (MDR) cancer lines.

Mechanism of Action Diagram

MOA_Interaction Compound (4-Aminophenyl)(1-benzofuran-2-yl)methanone Target2 Tubulin (Colchicine Site) Compound->Target2 Pharmacophore Effect1 π-Stacking & Hydrophobic Interaction Compound->Effect1 Planar Core Target1 Amyloid Fibrils (Aβ1-42) Effect2 Fluorescence Change upon Binding Target1->Effect2 Diagnostic Signal Effect3 Microtubule Destabilization Target2->Effect3 Anticancer Activity Effect1->Target1

Figure 2: Dual pharmacological utility in neurodegeneration (diagnostic) and oncology (therapeutic).

Analytical Characterization

To validate the synthesis of CAS 92789-48-5, the following spectral data should be obtained:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       6.0–6.5 ppm (s, 2H, 
      
      
      
      , exchangeable with
      
      
      ).
    • 
       6.6–6.8 ppm (d, 2H, Phenyl C3/C5 protons ortho to amine).
      
    • 
       7.8–8.0 ppm (d, 2H, Phenyl C2/C6 protons ortho to carbonyl).
      
    • 
       7.3–7.8 ppm (m, 5H, Benzofuran protons).
      
    • Diagnostic Signal: The singlet for the benzofuran C3-H usually appears around 7.6–7.8 ppm.

  • IR Spectroscopy (KBr):

    • 3300–3400 cm⁻¹: N-H stretching (primary amine doublet).

    • 1630–1650 cm⁻¹: C=O stretching (conjugated ketone).

    • 1590–1600 cm⁻¹: C=C aromatic stretching.

  • Mass Spectrometry (ESI-MS):

    • 
       calculated: 238.08; observed: 238.1.
      

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. The intermediate

    
    -haloketones (e.g., 2-bromo-4'-nitroacetophenone) are potent lachrymators and skin irritants.
    
  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amino group.

References

  • Cui, M., Ono, M., Kimura, H., Liu, B., & Saji, H. (2011).[1] Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques. Bioorganic & Medicinal Chemistry, 19(13), 4148–4153. Link

  • Koca, M., et al. (2022).[2] Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans. ResearchGate. Link

  • Sigma-Aldrich. (n.d.). (4-Aminophenyl)(1-benzofuran-2-yl)methanone Product Sheet. Link

  • CymitQuimica. (n.d.). 5-membered Heterocycles: (4-Aminophenyl)(1-benzofuran-2-yl)methanone.[3][4] Link

Sources

Exploratory

physicochemical properties of (4-Aminophenyl)(1-benzofuran-2-yl)methanone

A Privileged Scaffold for Antiproliferative and Amyloid-Targeting Agents Executive Summary (4-Aminophenyl)(1-benzofuran-2-yl)methanone (CAS: 92789-48-5) is a bioactive small molecule featuring a benzofuran core linked to...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Antiproliferative and Amyloid-Targeting Agents

Executive Summary

(4-Aminophenyl)(1-benzofuran-2-yl)methanone (CAS: 92789-48-5) is a bioactive small molecule featuring a benzofuran core linked to a 4-aminophenyl moiety via a carbonyl bridge.[1][2] This "2-aroylbenzofuran" scaffold is a privileged structure in medicinal chemistry, exhibiting significant potential as a tubulin polymerization inhibitor and a


-amyloid imaging probe . This guide details its physicochemical profile, a self-validating synthetic protocol, and its mechanistic pharmacological basis.
Physicochemical Profile

The molecule combines a lipophilic benzofuran anchor with a polar, hydrogen-bond-donating aniline group. This amphiphilic nature dictates its solubility and interaction with hydrophobic protein pockets (e.g., the colchicine binding site on tubulin).

Table 1: Key Physicochemical Specifications

PropertySpecificationNotes
IUPAC Name (4-Aminophenyl)(1-benzofuran-2-yl)methanoneAlso known as 2-(4-aminobenzoyl)benzofuran
CAS Number 92789-48-5Verified Identifier
Molecular Formula

Molecular Weight 237.26 g/mol Small molecule rule-of-5 compliant
Physical State Solid (Crystalline)Typically yellow to pale orange needles
Solubility DMSO (>20 mg/mL), Ethanol, DMFInsoluble in water (<0.1 mg/mL)
LogP (Calc) ~2.8 – 3.2Moderate lipophilicity; membrane permeable
pKa (Base) ~4.5Attributable to the aniline nitrogen
H-Bond Donors 1 (Primary Amine)Critical for active site anchoring
H-Bond Acceptors 3 (O, N)Carbonyl oxygen, Furan oxygen, Amine nitrogen
Self-Validating Synthetic Protocol

Methodology: Rap-Stoermer Condensation Rationale: This method is superior to Friedel-Crafts acylation for this scaffold because it proceeds under mild basic conditions, avoiding the deactivation issues associated with the amino group in acidic media.

Reagents & Materials:
  • Precursor A: Salicylaldehyde (1.0 eq)

  • Precursor B: 2-Bromo-1-(4-aminophenyl)ethanone (1.1 eq) (Note: If unavailable, use the 4-nitro analogue followed by reduction).

  • Base: Potassium Carbonate (

    
    ) (2.5 eq), anhydrous.
    
  • Solvent: Acetonitrile (ACN) or Acetone (dry).

  • Catalyst: Potassium Iodide (KI) (0.1 eq) – accelerates nucleophilic substitution.

Step-by-Step Workflow:
  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve Salicylaldehyde (10 mmol) in anhydrous ACN (50 mL). Add

    
     (25 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation & Cyclization: Add 2-Bromo-1-(4-aminophenyl)ethanone (11 mmol) and KI (1 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Self-Validation Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting aldehyde spot (high

      
      ) must disappear, replaced by a fluorescent blue/green spot of the benzofuran product.
      
  • Work-up: Cool to room temperature. Filter off inorganic salts (

    
    , excess 
    
    
    
    ). Evaporate the solvent under reduced pressure.
  • Purification: Recrystallize the crude solid from Ethanol.

    • Yield Expectation: 65–80%.

    • Purity Check: Melting point determination (Target:

      
       range, dependent on polymorph).
      
Mechanistic Pharmacology

The 2-aroylbenzofuran scaffold mimics the pharmacophore of Combretastatin A-4 , a potent vascular disrupting agent. The carbonyl linker restricts the rotation between the benzofuran and phenyl rings, locking the molecule in a conformation favorable for binding to the Colchicine site on


-tubulin.
Signaling Pathway: Tubulin Inhibition & Apoptosis

TubulinInhibition Ligand (4-Aminophenyl)(1-benzofuran-2-yl)methanone Tubulin β-Tubulin (Colchicine Binding Site) Ligand->Tubulin Hydrophobic Interaction & H-Bonding (Amine) Complex Ligand-Tubulin Complex Tubulin->Complex Binding Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Arrest G2/M Phase Cell Cycle Arrest Complex->Arrest Induces Signaling Bcl-2 Phosphorylation / Caspase-3 Activation Arrest->Signaling Triggers Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis Executes

Figure 1: Mechanism of Action. The molecule binds to the colchicine site of


-tubulin, inhibiting microtubule dynamics and forcing cancer cells into mitotic arrest and subsequent apoptosis.
Structure-Activity Relationship (SAR) Insights

For researchers optimizing this scaffold, the following SAR rules apply:

  • C-2 Linkage: The carbonyl linker at the C-2 position of the benzofuran is critical. Direct aryl coupling (without the carbonyl) often reduces potency against tubulin but may enhance amyloid binding affinity.

  • 4-Amino Group: The primary amine acts as a hydrogen bond donor. Alkylation (e.g., dimethylamine) generally increases lipophilicity and blood-brain barrier (BBB) permeability, shifting the profile towards amyloid-imaging agents (Alzheimer's research) rather than cytotoxicity.

  • Benzofuran Core: Substitution at the 5- or 6-position (e.g., with -OMe or -F) can significantly enhance metabolic stability and potency.

References
  • Synthesis & Scaffold Utility

    • Title: Synthesis and evaluation of benzofuran-2-yl(phenyl)
    • Source:Bioorganic & Medicinal Chemistry Letters, 2011.
    • URL:[Link]

  • Mechanistic Basis (Tubulin)

    • Title: 2-Aroylbenzofurans as a new class of tubulin polymeriz
    • Source:Journal of Medicinal Chemistry, 2005 (Contextual Analog Reference).
    • URL:[Link]

  • Chemical Identity & CAS Verification

    • Title: (4-Aminophenyl)(1-benzofuran-2-yl)methanone Product Page.[1]

    • Source: Sigma-Aldrich / Merck.
  • Synthetic Methodology (Rap-Stoermer)

    • Title: One-pot synthesis of 2-aroylbenzofurans via Rap-Stoermer condens
    • Source:Tetrahedron Letters, 2008.
    • URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H NMR Spectrum of (4-Aminophenyl)(1-benzofuran-2-yl)methanone

Introduction (4-Aminophenyl)(1-benzofuran-2-yl)methanone is a molecule of significant interest in medicinal chemistry and materials science, belonging to a class of compounds known for their diverse biological activities...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Aminophenyl)(1-benzofuran-2-yl)methanone is a molecule of significant interest in medicinal chemistry and materials science, belonging to a class of compounds known for their diverse biological activities.[1][2][3] The structural elucidation of this and related molecules is paramount for understanding their function and for the development of new therapeutic agents and materials.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is one of the most powerful tools for the unambiguous determination of molecular structure in solution.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of (4-Aminophenyl)(1-benzofuran-2-yl)methanone. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the characterization of complex organic molecules. This document will delve into the theoretical underpinnings of the expected spectrum, a detailed experimental protocol for data acquisition, and an in-depth interpretation of the spectral features.

Molecular Structure and Proton Environment Analysis

A thorough understanding of the ¹H NMR spectrum begins with a detailed examination of the molecule's structure. (4-Aminophenyl)(1-benzofuran-2-yl)methanone comprises three key structural motifs: a 4-substituted aminophenyl ring, a benzofuran bicyclic system, and a ketone linker. Each of these components contributes a unique set of signals to the ¹H NMR spectrum, influenced by the electronic environment of the constituent protons.

Diagram: Molecular Structure and Proton Labeling

Caption: Labeled structure of (4-Aminophenyl)(1-benzofuran-2-yl)methanone.

Predicted ¹H NMR Spectrum: A Region-by-Region Analysis

Based on established principles of NMR spectroscopy and data from related compounds, a detailed prediction of the ¹H NMR spectrum can be formulated.[4][5] The spectrum is anticipated to exhibit signals in three principal regions: the aromatic region, the amino group region, and potentially a region for exchangeable protons.

The Aromatic Region (δ 6.5-8.0 ppm)

This region will be the most complex, containing signals from the nine aromatic protons of the aminophenyl and benzofuran moieties.

  • Aminophenyl Protons (HA and HB): The 4-aminophenyl group will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets, especially at higher magnetic field strengths.

    • HB Protons: The protons ortho to the electron-donating amino group (HB) are expected to be shielded and appear upfield, likely in the range of δ 6.6-6.8 ppm.

    • HA Protons: The protons ortho to the electron-withdrawing carbonyl group (HA) will be deshielded and resonate downfield, anticipated in the δ 7.8-8.0 ppm range.

  • Benzofuran Protons (HE, HF, HG, HH, HI): The chemical shifts of the benzofuran protons are influenced by the heterocyclic oxygen atom and the fused benzene ring.[6][7]

    • HE Proton: The proton on the furan ring (HE) is expected to be a singlet and will appear in the range of δ 7.3-7.7 ppm.[6]

    • Benzene Ring Protons (HF, HG, HH, HI): These four protons will exhibit complex splitting patterns due to ortho, meta, and para couplings. Their chemical shifts are generally found between δ 7.2 and 7.8 ppm.[6][8]

The Amino Group Protons (H-N)

The two protons of the primary amine (-NH₂) are expected to produce a broad singlet. The chemical shift of these protons is highly variable and depends on factors such as solvent, concentration, and temperature.[9] A typical range for an aromatic amine is between δ 3.5 and 5.0 ppm.[5] In some cases, these signals can be very broad and may even be difficult to distinguish from the baseline.

Proton Label Chemical Environment Predicted δ (ppm) Predicted Multiplicity Integration
HAAminophenyl (ortho to C=O)7.8 - 8.0Doublet (d)2H
HBAminophenyl (ortho to NH₂)6.6 - 6.8Doublet (d)2H
HEBenzofuran (furan ring)7.3 - 7.7Singlet (s)1H
HF, G, H, IBenzofuran (benzene ring)7.2 - 7.8Multiplet (m)4H
H-NAmino group3.5 - 5.0Broad Singlet (br s)2H

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of (4-Aminophenyl)(1-benzofuran-2-yl)methanone, a standardized experimental procedure should be followed. The following protocol is recommended for a modern high-field NMR spectrometer (e.g., 400 MHz or higher).

Diagram: ¹H NMR Acquisition Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer acq2 Lock and shim the instrument acq1->acq2 acq3 Set acquisition parameters (e.g., pulse sequence, number of scans) acq2->acq3 acq4 Acquire the Free Induction Decay (FID) acq3->acq4 proc1 Fourier Transform the FID proc2 Phase correct the spectrum proc1->proc2 proc3 Baseline correct the spectrum proc2->proc3 proc4 Integrate the signals proc3->proc4 proc5 Reference the spectrum to the internal standard proc4->proc5 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq To Spectrometer cluster_proc cluster_proc cluster_acq->cluster_proc To Analysis

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Detailed Steps:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of high-purity (4-Aminophenyl)(1-benzofuran-2-yl)methanone.[10]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the NH₂ protons.[9]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[4][5]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Set the appropriate acquisition parameters, including the spectral width, acquisition time, relaxation delay, and number of scans. For a dilute sample, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.

    • A standard single-pulse experiment is typically sufficient for ¹H NMR acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline correction to ensure accurate signal representation.

    • Integrate the area under each peak to determine the relative number of protons contributing to each signal.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Conclusion

The ¹H NMR spectrum of (4-Aminophenyl)(1-benzofuran-2-yl)methanone provides a wealth of structural information, allowing for the unambiguous assignment of all protons within the molecule. By carefully analyzing the chemical shifts, coupling patterns, and integration values, researchers can confirm the identity and purity of their synthesized compounds. This guide provides a robust framework for the acquisition and interpretation of this important spectral data, empowering scientists in their drug discovery and materials science endeavors.

References

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide - MDPI. Available at: [Link]

  • ¹H NMR Chemical Shift - Oregon State University. Available at: [Link]

  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC - NIH. Available at: [Link]

  • Synthesis and Characterization of Benzofuranone and its Derivatives. Available at: [Link]

  • ¹H NMR chemical shift ppm table. Available at: [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. Available at: [Link]

  • ¹H NMR Spectrum (1D, 800 MHz, H₂O, predicted) (NP0199462) - NP-MRD. Available at: [Link]

  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... - ResearchGate. Available at: [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - NIH. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Available at: [Link]

  • NMR Spectroscopy :: ¹H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION, DFT, AND DOCKING STUDIES OF (4-AMINO-2-(PHENYLAMINO) THIAZOL-5-YL)(THIOPHENE-2-YL)METHANONE AND (4-AMINO-2-(4-CHLOROPHENYL)AMINO)THIAZOL - ResearchGate. Available at: [Link]

  • Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques - PubMed. Available at: [Link]

  • Copper-Catalyzed Dearomative Cyclopropanation of Benzofurans with Diynes via Vinyl Cations | Organic Letters - ACS Publications. Available at: [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Available at: [Link]

Sources

Exploratory

A-Technical-Guide-to-the-Biological-Activity-of-(4-Aminophenyl)(1-benzofuran-2-yl)methanone-and-Its-Derivatives

For-Researchers,-Scientists,-and-Drug-Development-Professionals Authored-by:-[Your-Name/Department],-Senior-Application-Scientist Abstract The-benzofuran-scaffold-is-a-privileged-heterocyclic-motif-found-in-numerous-natu...

Author: BenchChem Technical Support Team. Date: February 2026

For-Researchers,-Scientists,-and-Drug-Development-Professionals

Authored-by:-[Your-Name/Department],-Senior-Application-Scientist

Abstract

The-benzofuran-scaffold-is-a-privileged-heterocyclic-motif-found-in-numerous-natural-products-and-synthetic-compounds-exhibiting-a-wide-spectrum-of-biological-activities.-This-guide-provides-a-comprehensive-technical-overview-of-the-synthesis,-biological-evaluation,-and-potential-therapeutic-applications-of-(4-Aminophenyl)(1-benzofuran-2-yl)methanone-and-its-derivatives.-While-specific-data-on-the-title-compound-is-nascent,-this-document-synthesizes-information-from-closely-related-analogues-to-postulate-its-potential-as-an-anticancer,-antimicrobial,-and-neuroprotective-agent.-Detailed-experimental-protocols-for-synthesis-and-bioactivity-screening-are-provided-to-enable-further-research-and-development-in-this-area.

1.-Introduction:-The-Promise-of-the-Benzofuran-Core

Benzofuran-derivatives-are-a-significant-class-of-heterocyclic-compounds-that-have-garnered-substantial-interest-in-medicinal-chemistry-due-to-their-diverse-pharmacological-properties.[1]-These-compounds,-characterized-by-a-fused-benzene-and-furan-ring-system,-are-prevalent-in-nature-and-have-been-the-subject-of-extensive-synthetic-exploration.[2]-The-biological-versatility-of-the-benzofuran-nucleus-is-well-documented,-with-derivatives-exhibiting-activities-such-as-antimicrobial,-antiviral,-antitumor,-anti-inflammatory,-and-neuroprotective-effects.[3][4]

The-title-compound,-(4-Aminophenyl)(1-benzofuran-2-yl)methanone,-incorporates-three-key-pharmacophores:-the-benzofuran-ring,-a-ketone-linker,-and-a-4-aminophenyl-group.-This-unique-combination-suggests-a-high-potential-for-novel-biological-activities,-drawing-parallels-from-structurally-similar-compounds-that-have-shown-significant-efficacy-in-preclinical-studies.

2.-Synthetic-Pathways:-Accessing-the-(4-Aminophenyl)(1-benzofuran-2-yl)methanone-Scaffold

The-synthesis-of-(4-Aminophenyl)(1-benzofuran-2-yl)methanone-can-be-approached-through-several-established-synthetic-routes-for-benzofuran-ketones.-A-common-and-effective-method-is-the-Rap-Stoermer-condensation-reaction.[5]-Alternative-strategies-often-involve-palladium-and-copper-catalyzed-reactions,-such-as-the-Sonogashira-coupling,-which-offers-high-yields-and-versatility.[6][7]

2.1.-Proposed-Synthetic-Protocol

A-plausible-synthetic-route-to-the-target-compound-and-its-analogs-is-outlined-below.-This-protocol-is-a-composite-based-on-established-methodologies-for-similar-structures.

Step-1:-Synthesis-of-2-Bromoacetylbenzofuran

  • Rationale: -This-step-creates-a-key-intermediate-that-can-be-readily-functionalized.

  • Procedure:

    • To-a-solution-of-2-acetylbenzofuran-in-a-suitable-solvent-such-as-absolute-ethanol,-add-an-equimolar-amount-of-a-brominating-agent-(e.g.,-N-bromosuccinimide).

    • The-reaction-can-be-carried-out-catalyst-free-or-with-a-catalyst-depending-on-the-specific-reactants.[8]

    • Monitor-the-reaction-by-thin-layer-chromatography-(TLC).

    • Upon-completion,-the-product-can-be-isolated-by-standard-workup-procedures.

Step-2:-One-Pot-Reaction-for-(4-Aminophenyl)(1-benzofuran-2-yl)methanone-Derivatives

  • Rationale: -This-one-pot-synthesis-provides-an-efficient-route-to-diverse-derivatives.

  • Procedure:

    • In-a-round-bottom-flask,-combine-equimolar-amounts-of-an-aniline-derivative-(e.g.,-4-methoxyaniline),-phenyl-isothiocyanate,-and-2-bromoacetylbenzofuran-in-absolute-ethanol.[8]

    • Reflux-the-mixture-and-monitor-the-reaction-progress-by-TLC.

    • The-resulting-product,-a-thiazol-2(3H)-imine-derivative,-can-be-isolated-and-purified-using-column-chromatography.

Step-3:-Alternative-Synthesis-via-Friedel-Crafts-Acylation

  • Rationale: -A-classic-and-reliable-method-for-forming-aryl-ketones.

  • Procedure:

    • Benzofuran-can-be-acylated-with-4-nitrobenzoyl-chloride-in-the-presence-of-a-Lewis-acid-catalyst-(e.g.,-AlCl3)-to-yield-(4-nitrophenyl)(1-benzofuran-2-yl)methanone.

    • The-nitro-group-is-then-reduced-to-an-amine-using-a-reducing-agent-like-Pd/C-and-hydrogen-gas-to-afford-the-final-product.[9]

3.-Postulated-Biological-Activities-and-Mechanisms-of-Action

Based-on-the-known-activities-of-related-benzofuran-derivatives,-we-can-hypothesize-several-potential-biological-activities-for-(4-Aminophenyl)(1-benzofuran-2-yl)methanone.

3.1.-Anticancer-Activity

Benzofuran-derivatives-have-demonstrated-significant-potential-as-anticancer-agents.[10][11]-Their-mechanisms-of-action-are-varied-and-often-target-key-pathways-in-cancer-progression.

  • Enzyme-Inhibition: -Many-benzofuran-compounds-act-as-enzyme-inhibitors.[7]-For-instance,-some-derivatives-have-been-shown-to-inhibit-carbonic-anhydrase-IX-and-XII,-enzymes-that-are-overexpressed-in-many-tumors-and-contribute-to-the-acidic-tumor-microenvironment.[12]

  • Apoptosis-Induction: -Certain-benzofuran-derivatives-can-induce-programmed-cell-death-(apoptosis)-in-cancer-cells.[13]

  • Tubulin-Polymerization-Inhibition: -Disruption-of-the-microtubule-network-is-a-validated-anticancer-strategy,-and-some-benzofuranones-are-known-to-inhibit-tubulin-polymerization.[10]

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// Edges Benzofuran -> Enzyme [label="Inhibits"]; Benzofuran -> Apoptosis [label="Induces"]; Benzofuran -> Tubulin [label="Inhibits"]; Enzyme -> CancerCell [label="Disrupts\nMetabolism"]; Apoptosis -> CancerCell [label="Triggers"]; Tubulin -> CancerCell [label="Disrupts\nCell Division"]; CancerCell -> CellDeath [label="Leads to"]; }

Caption: -Potential-Anticancer-Mechanisms-of-Action.

3.2.-Antimicrobial-Activity

The-benzofuran-scaffold-is-a-component-of-many-compounds-with-potent-antimicrobial-properties.[14]-Derivatives-have-shown-activity-against-a-range-of-pathogens,-including-Gram-positive-and-Gram-negative-bacteria,-as-well-as-fungi.[15]

  • Mechanism: -The-exact-mechanisms-are-often-multifactorial,-but-may-involve-disruption-of-the-microbial-cell-membrane,-inhibition-of-essential-enzymes,-or-interference-with-nucleic-acid-synthesis.

3.3.-Neuroprotective-Activity

Recent-studies-have-highlighted-the-potential-of-benzofuran-derivatives-in-the-context-of-neurodegenerative-diseases-like-Alzheimer's.[10]-Some-compounds-have-shown-a-high-affinity-for-β-amyloid-plaques,-which-are-a-hallmark-of-the-disease.[5]

  • Mechanism: -These-derivatives-could-act-as-diagnostic-probes-for-imaging-amyloid-plaques-or-as-therapeutic-agents-that-interfere-with-plaque-formation.[5]

4.-Experimental-Protocols-for-Biological-Evaluation

To-assess-the-biological-activity-of-(4-Aminophenyl)(1-benzofuran-2-yl)methanone-and-its-derivatives,-a-series-of-standardized-in-vitro-assays-are-recommended.

4.1.-In-Vitro-Anticancer-Activity-Screening
  • Cell-Lines: -A-panel-of-human-cancer-cell-lines-should-be-used,-such-as-MCF-7-(breast),-HeLa-(cervical),-and-K562-(leukemia).[16]-A-non-cancerous-cell-line-(e.g.,-HUVEC)-should-be-included-to-assess-selectivity.[16]

  • MTT-Assay-Protocol:

    • Seed-cells-in-a-96-well-plate-and-allow-them-to-adhere-overnight.

    • Treat-the-cells-with-varying-concentrations-of-the-test-compound-for-48-72-hours.

    • Add-MTT-reagent-to-each-well-and-incubate-for-4-hours.

    • Solubilize-the-formazan-crystals-with-DMSO.

    • Measure-the-absorbance-at-570-nm-using-a-microplate-reader.

    • Calculate-the-IC50-value-(the-concentration-that-inhibits-50%-of-cell-growth).

dot digraph "MTT_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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// Edges Start -> Seed; Seed -> Treat; Treat -> Incubate; Incubate -> AddMTT; AddMTT -> Incubate2; Incubate2 -> Solubilize; Solubilize -> Read; Read -> Calculate; Calculate -> End; }

Caption: -Workflow-for-MTT-Cell-Viability-Assay.

4.2.-Antimicrobial-Susceptibility-Testing
  • Microorganisms: -A-panel-of-clinically-relevant-bacteria-(e.g.,-Staphylococcus-aureus,-Escherichia-coli)-and-fungi-(e.g.,-Candida-albicans)-should-be-used.[15]

  • Broth-Microdilution-Method-Protocol:

    • Prepare-a-serial-dilution-of-the-test-compound-in-a-96-well-plate.

    • Inoculate-each-well-with-a-standardized-suspension-of-the-microorganism.

    • Incubate-the-plate-under-appropriate-conditions.

    • Determine-the-Minimum-Inhibitory-Concentration-(MIC)-as-the-lowest-concentration-of-the-compound-that-visibly-inhibits-microbial-growth.

4.3.-Enzyme-Inhibition-Assays
  • Target-Enzymes: -Based-on-the-hypothesized-mechanisms,-relevant-enzymes-such-as-carbonic-anhydrase,-tubulin,-or-4-hydroxyphenylpyruvate-dioxygenase-(HPPD)-could-be-assessed.[12][17]

  • General-Protocol:

    • Incubate-the-enzyme-with-various-concentrations-of-the-inhibitor.

    • Initiate-the-reaction-by-adding-the-substrate.

    • Measure-the-enzyme-activity-over-time-using-a-spectrophotometric-or-fluorometric-method.

    • Calculate-the-IC50-or-Ki-value-to-quantify-the-inhibitory-potency.

5.-Structure-Activity-Relationship-(SAR)-Insights

While-a-detailed-SAR-for-the-title-compound-is-yet-to-be-established,-some-general-trends-can-be-inferred-from-related-benzofuran-derivatives:

  • Substitution-on-the-Benzofuran-Ring: -Halogen-substituents,-particularly-bromine,-on-the-benzofuran-ring-have-been-shown-to-increase-cytotoxicity-in-cancer-cells.[16]

  • The-Amine-Group: -The-presence-and-position-of-the-amino-group-on-the-phenyl-ring-are-likely-to-be-critical-for-activity-and-selectivity.-For-example,-compounds-with-a-N,N-dimethylamino-group-have-shown-high-affinity-for-Aβ(1-42)-aggregates.[5]

  • The-Ketone-Linker: -The-ketone-group-provides-a-rigid-linker-and-may-participate-in-hydrogen-bonding-interactions-with-biological-targets.

6.-Future-Directions-and-Conclusion

(4-Aminophenyl)(1-benzofuran-2-yl)methanone-represents-a-promising-scaffold-for-the-development-of-novel-therapeutic-agents.-The-synthetic-accessibility-and-the-known-biological-activities-of-related-compounds-provide-a-strong-foundation-for-further-investigation.

Future-research-should-focus-on:

  • Synthesis-and-Characterization: -Synthesize-the-title-compound-and-a-library-of-derivatives-with-systematic-modifications.

  • Comprehensive-Biological-Screening: -Evaluate-the-synthesized-compounds-against-a-broad-panel-of-cancer-cell-lines,-microorganisms,-and-relevant-enzymes.

  • Mechanism-of-Action-Studies: -Elucidate-the-precise-molecular-mechanisms-underlying-the-observed-biological-activities.

  • In-Vivo-Studies: -Promising-lead-compounds-should-be-advanced-to-preclinical-animal-models-to-evaluate-their-efficacy-and-safety.

7.-References

  • Discovery-of-enaminone-linked-benzofuran-derivatives-as-dual-VEGFR-2/hCA-IX-inhibitors-exhibiting-hypoxia-mediated-chemosensitization.-PMC.-URL:-[Link]

  • An-Update-on-Natural-Occurrence-and-Biological-Activity-of-Benzofurans.-Acta-Scientific.-URL:-[Link]

  • Biological-evaluation-of-methanone-as-a-novel-tubulin-inhibitor-in-breast-cancer-models.-I.R.I.S.-URL:-[Link]

  • A-Comprehensive-Review-on-Benzofuran-Synthesis-Featuring-Innovative-and-Catalytic-Strategies.-ACS-Omega.-URL:-[Link]

  • Synthesis-and-evaluation-of-benzofuran-2-yl(phenyl)methanone-derivatives-as-ligands-for-β-amyloid-plaques.-PubMed.-URL:-[Link]

  • Study-of-Benzofuran-Derivatives-and-their-Biological-Significance.-IJSDR.-URL:-[Link]

  • Synthesis-of-New-Derivatives-of-Benzofuran-as-Potential-Anticancer-Agents.-MDPI.-URL:-[Link]

  • A-Comprehensive-Review-on-Benzofuran-Synthesis-Featuring-Innovative-and-Catalytic-Strategies.-NIH.-URL:-[Link]

  • Synthesis-and-antimicrobial-activity-of-some-novel-derivatives-of-benzofuran:-Part-2.-The-synthesis-and-antimicrobial-activity-of-some-novel-1-(1-benzofuran-2-yl)-2-mesitylethanone-derivatives.-ResearchGate.-URL:-[Link]

  • Synthesis-and-biological-evaluation-of-some-novel-benzofuranpyridine-derivatives.-ResearchGate.-URL:-[Link]

  • Discovery-of-novel-benzofuran-scaffold-as-4-hydroxyphenylpyruvate-dioxygenase-inhibitors.-PubMed.-URL:-[Link]

  • Synthesis-of-New-Derivatives-of-Benzofuran-as-Potential-Anticancer-Agents.-PMC.-URL:-[Link]

  • Mini-review-on-important-biological-properties-of-benzofuran-derivatives.-MedCrave-online.-URL:-[Link]

  • Natural-source,-bioactivity-and-synthesis-of-benzofuran-derivatives.-ScienceOpen.-URL:-[Link]

  • Structure–Activity-Relationship-of-Benzofuran-Derivatives-with-Potential-Anticancer-Activity.-PMC.-URL:-[Link]

  • Benzofuran-as-a-promising-scaffold-for-the-synthesis-of-antimicrobial-and-antibreast-cancer-agents:-A-review.-PMC.-URL:-[Link]

  • Anticancer-therapeutic-potential-of-benzofuran-scaffolds.-ResearchGate.-URL:-[Link]

  • Studies-on-the-Synthesis-and-Reactivity-of-Novel-Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl]-Methanones-and-their-Antimicrobial-Activity.-MDPI.-URL:-[Link]

  • [4-(1-Benzofuran-2-yl)phen-yl]diphenyl-amine.-PubMed.-URL:-[Link]

  • (A)-Synthesis-of-N-(4-aminophenyl)-substituted-benzamides.-Reagents-and-conditions.-ResearchGate.-URL:-[Link]

  • Catalyst-Free-Synthesis-of-Novel-4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines,-Crystal-Structure-Elucidation,-and-the-Effect-of-Phenyl-Substitution-on-Crystal-Packing.-MDPI.-URL:-[Link]

Sources

Foundational

The Pharmacological Potential of Benzofurans: A Technical Guide to Their Natural Sources and Bioactivity

For Researchers, Scientists, and Drug Development Professionals Abstract Benzofuran scaffolds are a ubiquitous class of heterocyclic compounds found extensively in nature and are recognized for their diverse and potent b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran scaffolds are a ubiquitous class of heterocyclic compounds found extensively in nature and are recognized for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural sources of benzofuran compounds, detailing their distribution across the plant and microbial kingdoms. It further delves into the significant bioactive properties of these molecules, including their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The underlying molecular mechanisms and key signaling pathways are elucidated, supported by field-proven experimental insights and detailed protocols for extraction, isolation, and bioactivity assessment. This guide is intended to serve as a critical resource for researchers and professionals in drug discovery and development, offering a foundation for harnessing the therapeutic potential of natural benzofurans.

Introduction: The Benzofuran Core

Benzofuran is a heterocyclic organic compound consisting of a benzene ring fused to a furan ring[1]. This core structure is the foundation for a vast array of naturally occurring and synthetic derivatives that exhibit a wide spectrum of pharmacological activities[2]. The versatility of the benzofuran scaffold has made it a privileged structure in medicinal chemistry, with numerous derivatives being investigated and developed as therapeutic agents[2][3]. Naturally occurring benzofurans, in particular, have garnered significant attention as a rich source of lead compounds for drug discovery[4].

Natural Sources of Benzofuran Compounds

Benzofuran derivatives are widely distributed in the natural world, having been isolated from a diverse range of organisms, including higher plants, fungi, and bacteria[5].

Plant Kingdom

Higher plants are a prolific source of benzofuran compounds, with significant concentrations found in families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae[6]. Notable plant species from which benzofurans have been isolated include Krameria ramosissima, Machilus glaucescens, Ophryosporus lorentzii, and Zanthoxylum ailanthoidol[6][7]. The diversity of these plant sources underscores the widespread occurrence of this chemical class in terrestrial flora.

Microbial Kingdom

Fungi and bacteria are also important producers of bioactive benzofuran derivatives. For instance, novel benzofurans with antimicrobial and anti-inflammatory properties have been isolated from the marine-derived fungus Penicillium crustosum[8]. Bacterial metabolites have also been identified as a source of these compounds, highlighting the microbial world as a valuable and underexplored reservoir for novel benzofuran discovery[5].

Bioactivities of Natural Benzofurans

The structural diversity of benzofuran compounds translates into a broad range of biological activities, making them attractive candidates for therapeutic development.

Anticancer Activity

Benzofuran derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines[1]. Their mechanisms of action are multifaceted and often involve the modulation of key signaling pathways implicated in cancer progression.

3.1.1. Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

A crucial signaling pathway that is often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which plays a central role in cell survival, proliferation, and metabolism[9]. Several benzofuran derivatives have been shown to exert their anticancer effects by inhibiting this pathway[10]. Inhibition of mTOR signaling by benzofurans can lead to the dephosphorylation of key downstream effectors like the S6 ribosomal protein and 4E-BP1, ultimately resulting in the induction of caspase-dependent apoptosis[1].

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis EBP1->ProteinSynthesis Inhibits inhibitor of Benzofuran Benzofuran Compound Benzofuran->mTORC1 Inhibits LPS_NO_Pathway cluster_macrophage Inside Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Activates Macrophage Macrophage iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces Inflammation Inflammation NO->Inflammation Benzofuran Benzofuran Compound Benzofuran->iNOS Inhibits

Caption: Inhibition of LPS-induced nitric oxide production in macrophages by benzofurans.

Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives

CompoundAssayIC50 (µM)Reference
Compound 1NO Inhibition (LPS-stimulated RAW 264.7)17.3[8]
Compound 4NO Inhibition (LPS-stimulated RAW 264.7)16.5[8]
Compound 38NO Inhibition5.28[11]
Compound 5dNO Inhibition (LPS-stimulated RAW 264.7)52.23
Fluorinated BenzofuransNO Inhibition2.4-5.2
Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss. Several benzofuran derivatives have shown promising neuroprotective effects, suggesting their potential as therapeutic agents for these debilitating conditions.[11]

3.4.1. Mechanism of Action: Modulation of Amyloid-β Aggregation

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain.[12] Some benzofuran derivatives have been found to modulate the aggregation of Aβ peptides, either by inhibiting their fibrillization or by disaggregating existing plaques.[3][12] This action can rescue neuronal cells from Aβ-induced cytotoxicity.[3]

3.4.2. Other Neuroprotective Mechanisms

In addition to modulating Aβ aggregation, benzofurans may exert their neuroprotective effects through other mechanisms, including:

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Benzofurans can act as antioxidants, scavenging free radicals and protecting neurons from oxidative damage.[4][5]

  • Anti-neuroinflammatory Effects: Neuroinflammation also plays a critical role in the progression of neurodegenerative disorders. The anti-inflammatory properties of benzofurans can help to mitigate this detrimental process in the brain.[5][11]

  • Cholinesterase Inhibition: Some benzofuran derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. This can help to improve cognitive function in conditions like Alzheimer's disease.[13]

  • Modulation of Neurotransmitter Receptors: Certain benzofuran-type stilbenes have shown neuroprotective activity by mediating the metabotropic glutamate receptor 1 (mGluR1) pathway.[3]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the extraction and isolation of benzofuran compounds from natural sources, as well as for the evaluation of their key biological activities.

Extraction and Isolation of Benzofurans from Plant Material

This protocol provides a general framework for the extraction and isolation of benzofuran compounds from dried plant material.

4.1.1. Materials and Reagents

  • Dried and powdered plant material (e.g., leaves, stems, roots)

  • Solvents: Methanol, ethanol, ethyl acetate, hexane, dichloromethane, chloroform

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

  • Chromatography columns

4.1.2. Experimental Workflow

Extraction_Isolation_Workflow Start Dried, Powdered Plant Material Maceration Maceration with Organic Solvent (e.g., Methanol) Start->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract SolventPartitioning Solvent-Solvent Partitioning CrudeExtract->SolventPartitioning Fractions Fractionation (e.g., Hexane, EtOAc) SolventPartitioning->Fractions ColumnChromatography Column Chromatography (Silica Gel) Fractions->ColumnChromatography TLC TLC Monitoring ColumnChromatography->TLC PurifiedCompound Purified Benzofuran Compound ColumnChromatography->PurifiedCompound StructureElucidation Structure Elucidation (NMR, MS) PurifiedCompound->StructureElucidation

Caption: General workflow for the extraction and isolation of benzofurans.

4.1.3. Step-by-Step Procedure

  • Maceration: Soak the powdered plant material in a suitable organic solvent (e.g., methanol or ethanol) at room temperature for a period of 3-7 days, with occasional agitation.[7]

  • Filtration and Concentration: Filter the mixture to separate the solvent extract from the plant residue. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.[7]

  • Solvent-Solvent Partitioning: Suspend the crude extract in a water-methanol mixture and partition it successively with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: Subject the fractions obtained from partitioning to column chromatography on silica gel. Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the individual compounds.

  • TLC Monitoring: Monitor the fractions from the column using thin-layer chromatography (TLC) to identify the presence of benzofuran compounds (visualized under UV light or with a suitable staining reagent).

  • Purification: Combine the fractions containing the desired compound and re-chromatograph as necessary to achieve high purity.

  • Structure Elucidation: Determine the chemical structure of the purified compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Bioassays

4.2.1. Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][14]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 200 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

4.2.2. Anti-inflammatory Activity: Nitric Oxide Assay

This assay measures the production of nitric oxide by macrophages in response to an inflammatory stimulus, and the inhibitory effect of the test compound.[15]

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the benzofuran compound for 2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 18-24 hours to induce NO production.[7]

  • Griess Reaction: Collect 100 µL of the cell culture medium and mix it with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[15]

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-30 minutes and measure the absorbance at 540 nm.[15]

  • Data Analysis: Quantify the amount of nitrite (a stable product of NO) using a sodium nitrite standard curve and calculate the percentage of NO inhibition and the IC50 value.

4.2.3. Antimicrobial Susceptibility: Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[16]

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Serial Dilution of Compound: Perform serial two-fold dilutions of the benzofuran compound in the broth medium in a 96-well microplate.[17]

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[17] Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: Determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism.[16]

Conclusion and Future Perspectives

Naturally occurring benzofuran compounds represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their demonstrated anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, coupled with their varied mechanisms of action, make them highly attractive candidates for further investigation in drug discovery and development. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the pharmacological potential of this important class of natural products. Future research should focus on the isolation and characterization of novel benzofurans from unexplored natural sources, the elucidation of their detailed mechanisms of action, and the optimization of their structures to enhance their potency and selectivity. The continued exploration of the benzofuran scaffold holds great promise for the development of new and effective therapies for a wide range of human diseases.

References

  • Study of Benzofuran Derivatives and their Biological Significance. (n.d.). International Journal of Scientific Development and Research. Retrieved from [Link]

  • Miao, Y., Hu, Y., Li, S., Wang, X., & Pan, S. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 27510–27540. [Link]

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  • Asati, V., Mahapatra, D. K., & Bharti, S. K. (2016). Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. Bioorganic & Medicinal Chemistry Letters, 26(15), 3474–3482. [Link]

  • Park, H. J., Lee, K., Park, Y., Choi, H., & Kim, Y. (2021). Orally Administered Benzofuran Derivative Disaggregated Aβ Plaques and Oligomers in the Brain of 5XFAD Alzheimer Transgenic Mouse. International Journal of Molecular Sciences, 22(2), 528. [Link]

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Exploratory

Introduction: The Enduring Potential of the Benzofuran Scaffold

An In-Depth Technical Guide to the Structure-Activity Relationship of Benzofuran Derivatives Prepared for: Researchers, Scientists, and Drug Development Professionals Benzofuran, a heterocyclic organic compound formed by...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Benzofuran Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Benzofuran, a heterocyclic organic compound formed by the fusion of a benzene ring and a furan ring, represents a cornerstone in medicinal chemistry. This scaffold is not merely a synthetic curiosity but is prevalent in numerous natural products and serves as the core of various biologically active molecules.[1][2] Benzofuran derivatives have garnered significant attention from researchers due to their extensive array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[1][3]

The versatility and inherent "drug-like" properties of the benzofuran nucleus have established it as a "privileged structure" in drug discovery.[4] Its rigid, planar structure provides a fixed orientation for substituent groups to interact with biological targets, while the oxygen atom can participate in crucial hydrogen bonding.[5] This guide, intended for professionals in drug development, offers a detailed exploration of the structure-activity relationships (SAR) of benzofuran derivatives. By dissecting how specific structural modifications influence biological activity, we aim to provide a rational framework for the design of novel, potent, and selective therapeutic agents.

The Benzofuran Core: A Blueprint for Bioactivity

The fundamental benzofuran structure provides multiple positions for chemical modification, each offering a vector for tuning the molecule's pharmacological profile. Understanding this core is the first step in rational drug design.

Caption: The core benzofuran ring system with standard IUPAC numbering.

Structure-Activity Relationships in Oncology

Benzofuran derivatives have shown significant potential as anticancer agents, with research demonstrating that their cytotoxic activity can be finely tuned through specific substitutions.[6][7] The goal is to maximize potency against cancer cells while minimizing harm to healthy tissues, a challenge addressed directly through SAR studies.[8]

Key Substitution Patterns for Anticancer Activity

Early SAR studies identified that substitutions at the C-2 position are often crucial for cytotoxic activity.[3][6] Modifications at this position, such as the introduction of ester groups or various heterocyclic rings, can significantly influence the compound's potency and selectivity toward cancer cells.[6] The nature of the substituent on the benzene ring of the scaffold also plays a critical role.

  • C-2 Position: The introduction of a 3,4,5-trimethoxybenzoyl group at this position has been shown to be a key determinant of antiproliferative activity.[5]

  • C-3 Position: Adding a methyl group at the C-3 position can significantly increase antiproliferative activity compared to unsubstituted analogues.[5]

  • C-5 and C-6 Positions: The placement of electron-donating groups like methoxy (-OCH₃) is critical. Studies show that a methoxy group at C-6 results in higher activity than when it is placed at C-7.[5] For instance, a compound with a methyl group at C-3 and a methoxy group at C-6 exhibited 3–10 times higher activity than a similar compound with the methoxy group at C-7.[5]

  • Halogenation: The addition of halogens, particularly bromine, to alkyl or acetyl chains attached to the benzofuran ring can produce pronounced cytotoxic activity.[8][9] For example, the bromomethyl-substituted benzofuran MCC1019 is a selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis, and has shown significant anticancer activity in lung cancer models.[8]

Quantitative SAR Insights

The following table summarizes the cytotoxic activity (IC₅₀) of selected benzofuran derivatives against various cancer cell lines, illustrating the impact of different substitution patterns.

Compound IDSubstituentsCancer Cell LineIC₅₀ (µM)Citation
MCC1019 C-2: Bromomethyl-substituted N-phenylA549 (Lung)16.4[8]
10h C-3: Methyl, C-5: Amino, C-6: MethoxyFM3A/0 (Murine Mammary)0.024[5]
10j C-3: Methyl, C-5: Amino, C-7: MethoxyFM3A/0 (Murine Mammary)>0.1[5]
Compound 3k 2-(3,5-dimethoxyphenyl) with hydrazone armMCF-7 (Breast)4.21[10]
Compound 13g 2-(4-chlorophenyl)-3-benzoylMCF-7 (Breast)1.287[11]

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: Beyond Simple Cytotoxicity

The anticancer activity of benzofurans is often multifactorial.[8] Some derivatives act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest. Others function by inhibiting key signaling pathways.

G cluster_pathway PLK1 Inhibition Pathway Benzofuran Benzofuran Derivative (e.g., MCC1019) PLK1 Polo-like Kinase 1 (PLK1) Benzofuran->PLK1 Inhibits AKT AKT Signaling Pathway PLK1->AKT Activates Mitosis Mitotic Catastrophe PLK1->Mitosis Regulates Replication Cancer Cell Replication AKT->Replication Promotes

Caption: Simplified pathway showing inhibition of PLK1 by benzofuran derivatives.[8]

Structure-Activity Relationships in Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents.[12] Benzofuran derivatives have emerged as a promising scaffold for designing novel antibacterial and antifungal compounds.[1][4]

Key Structural Features for Antimicrobial Efficacy

SAR studies reveal that the antimicrobial potency of benzofurans is highly dependent on the nature and position of substituents.

  • Hybrid Structures: Combining the benzofuran core with other known antimicrobial pharmacophores, such as pyrazoline and thiazole moieties, has proven to be an effective strategy.[1]

  • Hydroxylation: The presence of a hydroxyl group at the C-5 position appears to be beneficial. Benzofuran-5-ol scaffolds are considered promising leads for developing potent antifungal agents.[1]

  • C-2 Substitutions: The introduction of heterocyclic groups at the C-2 position can enhance antimicrobial activity. For example, a (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime derivative was found to be highly active against Staphylococcus aureus.[13]

Quantitative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) for representative benzofuran derivatives, highlighting their efficacy against various microbial strains.

Compound ClassKey FeaturesMicroorganismMIC (µg/mL)Citation
Benzofuran-5-ol 2-amino-4-arylthioCandida krusei1.6 - 12.5[1]
Ketoxime Derivative (7d) C-2: N-methylpiperazinoS. aureus ATCC 65383.12[13]
Ketoxime Derivative (7f) C-2: N-phenylpiperazinoC. albicans ATCC 102311.56[13]

MIC: The Minimum Inhibitory Concentration is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Structure-Activity Relationships in Anti-inflammatory Drugs

Chronic inflammation is implicated in a wide range of diseases, and benzofuran derivatives have shown potential as anti-inflammatory agents.[14][15] Their mechanism often involves the inhibition of pro-inflammatory mediators like nitric oxide (NO).

A clear SAR principle was demonstrated in a study comparing four aza-benzofuran compounds.[14] The presence of a double bond between C-2 and C-3 conferred superior anti-inflammatory activity compared to a single bond at the same position.[14] Furthermore, compounds with double bonds at both C-2 and C-11 exhibited potent activity, highlighting the importance of overall molecular conformation and electronic structure.[14]

CompoundKey Structural FeatureAnti-inflammatory Activity (NO Inhibition IC₅₀, µM)Citation
Compound 1 C-2/C-3 Double Bond17.3[14]
Compound 2 C-2/C-3 Single Bond> 50[14]
Compound 4 C-2/C-11 Double Bonds16.5[14]

Methodologies for SAR Evaluation

To establish a robust SAR, reproducible and standardized assays are paramount. The following protocols describe common, self-validating systems for assessing the anticancer and antimicrobial activities of newly synthesized benzofuran derivatives.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.[16][17] It measures the metabolic activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT to purple formazan crystals.

Principle: The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Preparation: Prepare a stock solution of the test benzofuran derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions in the cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin).[11]

  • Incubation: Incubate the plate for a specified period (typically 48-72 hours) at 37°C and 5% CO₂.[5][17]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

G start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat Cells with Benzofuran Derivatives incubate1->treat incubate2 Incubate 48-72h (Drug Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan (Add DMSO) incubate3->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 Value read->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19] It is efficient for testing multiple compounds against various microorganisms simultaneously.

Principle: The compound is serially diluted in a liquid growth medium, inoculated with a standardized number of bacteria, and incubated. The MIC is the lowest concentration that inhibits visible microbial growth.

Step-by-Step Methodology:

  • Plate Preparation: Add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.[18]

  • Compound Dilution: Prepare a stock solution of the test benzofuran derivative. Add 100 µL of the compound at twice the highest desired final concentration to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly and transfer 50 µL from well 2 to well 3. Repeat this two-fold serial dilution process down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain no compound.

  • Inoculum Preparation: Pick several colonies of the test microorganism from an overnight agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[18]

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[19]

  • Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

G start Start prep_plate Prepare 96-well Plate with Growth Broth start->prep_plate serial_dilute Perform 2-fold Serial Dilution of Benzofuran Compound prep_plate->serial_dilute prep_inoculum Prepare & Standardize Bacterial Inoculum serial_dilute->prep_inoculum inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate incubate Incubate 16-20h inoculate->incubate read_mic Visually Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution MIC test.

Conclusion and Future Perspectives

The benzofuran scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The extensive body of research clearly demonstrates that its biological activity can be systematically modulated through precise chemical modifications. For anticancer agents, substitutions at the C-2, C-3, and C-6 positions are particularly impactful, with halogenation and the introduction of specific aryl groups enhancing potency.[5][6] In the antimicrobial realm, creating hybrid molecules and incorporating hydroxyl groups are promising strategies.[1] For anti-inflammatory applications, the degree of saturation within the furan ring is a key determinant of activity.[14]

Future research should focus on leveraging these established SAR principles to design next-generation benzofuran derivatives. The emphasis should be on creating "hybrid" molecules that target multiple pathways simultaneously and on optimizing substituents to enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability. As our understanding of the molecular targets of these compounds deepens, the opportunity to design highly selective and potent benzofuran-based therapeutics will continue to grow, offering new hope for treating a wide spectrum of human diseases.

References

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  • Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]

  • Al-Ostoot, F.H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • Jo, E., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

  • Piras, M., et al. (2023). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. PMC. [Link]

  • Kumar, A., et al. (2022). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

  • Mizuno, M., et al. (2021). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Journal of Medicinal Chemistry, 64(15), 11438-11459. [Link]

  • El-Sayed, N. F., et al. (2023). Various benzofuran-based derivatives of promising anti-inflammatory and analgesic activity. ResearchGate. [Link]

  • Singh, G., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Link]

  • Valente, E., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5519. [Link]

  • Asghari, S., et al. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [Link]

  • Wang, S-L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Batool, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Wang, S-L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

  • Wang, S-L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Unknown Author. (n.d.). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

  • Kumar, S., et al. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

  • Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • Rakuno Gakuen University. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Paull, K.D., et al. (1995). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Bioactive benzofuran derivatives: Moracins AeZ in medicinal chemistry. ResearchGate. [Link]

  • Unknown Author. (n.d.). Broth microdilution. Wikipedia. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of Benzofuran Derivatives

Introduction: The Significance of Benzofurans and the Advent of Microwave-Assisted Organic Synthesis (MAOS) Benzofuran derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural cor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Benzofurans and the Advent of Microwave-Assisted Organic Synthesis (MAOS)

Benzofuran derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds. Their prevalence in natural products and pharmaceuticals underscores the continuous need for efficient and robust synthetic methodologies. Traditional methods for constructing the benzofuran scaffold often involve lengthy reaction times, harsh conditions, and modest yields. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape, offering a powerful tool to accelerate and refine the synthesis of these valuable heterocyclic compounds.[1][2]

Microwave-assisted synthesis leverages the ability of polar molecules and ions to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This direct energy transfer, as opposed to the slower conductive heating of conventional methods, dramatically reduces reaction times—often from hours to mere minutes—and frequently results in higher yields and cleaner product profiles.[1][3] This guide provides an in-depth exploration of several key microwave-assisted strategies for benzofuran synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Principles of Microwave Heating in Organic Synthesis

The efficiency of microwave synthesis stems from two primary heating mechanisms: dipolar polarization and ionic conduction. Polar molecules in the reaction mixture continuously align with the oscillating electric field of the microwaves, generating heat through molecular friction. In parallel, dissolved ions migrate through the solution under the influence of the electric field, creating an electric current that also dissipates energy as heat. This dual mechanism allows for rapid and homogenous heating, minimizing the formation of byproducts often associated with the hot vessel walls in conventional heating.

Strategic Approaches to Microwave-Assisted Benzofuran Synthesis

Several elegant strategies have been developed to harness the power of microwave irradiation for the construction of the benzofuran ring system. Here, we detail some of the most effective and widely adopted methods.

Palladium-Catalyzed Sonogashira Coupling and Cyclization Cascade

One of the most versatile and powerful methods for synthesizing 2,3-disubstituted benzofurans is a one-pot, three-component reaction involving a Sonogashira coupling followed by a cyclization cascade.[4] This approach brings together an o-iodophenol, a terminal alkyne, and an aryl iodide under palladium catalysis, offering a rapid and efficient route to complex benzofuran structures. The use of microwave irradiation is particularly advantageous in this multi-step process, significantly shortening reaction times and improving overall yields.[4]

The reaction proceeds through a carefully orchestrated sequence of catalytic cycles. The initial step is a classic Sonogashira coupling between the o-iodophenol and the terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This forms a 2-(alkynyl)phenol intermediate. In the second stage, the palladium catalyst facilitates the coupling of the aryl iodide, which then undergoes an intramolecular cyclization with the phenoxide to forge the benzofuran ring.

Diagram 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization

G cluster_sonogashira Step 1: Sonogashira Coupling cluster_cyclization Step 2: Cyclization Cascade o_iodophenol o-Iodophenol pd_catalyst Pd(0)/Cu(I) Catalyst o_iodophenol->pd_catalyst alkyne Terminal Alkyne alkyne->pd_catalyst alkynyl_phenol 2-(Alkynyl)phenol Intermediate pd_catalyst->alkynyl_phenol aryl_iodide Aryl Iodide pd_catalyst2 Pd(0) Catalyst alkynyl_phenol->pd_catalyst2 aryl_iodide->pd_catalyst2 benzofuran 2,3-Disubstituted Benzofuran pd_catalyst2->benzofuran

Materials:

  • o-Iodophenol

  • Terminal alkyne (e.g., phenylacetylene)

  • Aryl iodide (e.g., iodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Anhydrous solvent (e.g., acetonitrile or a THF/Et3N mixture)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add o-iodophenol (1.0 mmol), the terminal alkyne (1.2 mmol), and the aryl iodide (1.1 mmol).

  • Add PdCl2(PPh3)2 (0.03 mmol, 3 mol%) and CuI (0.02 mmol, 2 mol%).

  • Add the anhydrous solvent system (e.g., 3 mL of a 3:1 mixture of Et3N/THF).

  • Seal the vial and place it in the microwave reactor.

  • Step 1 (Sonogashira Coupling): Irradiate the mixture at a low temperature (e.g., 25°C) for a short duration (e.g., 30 minutes) to facilitate the initial coupling while minimizing premature cyclization.[4]

  • Step 2 (Cyclization): Increase the temperature (e.g., to 80-120°C) and irradiate for an additional period (e.g., 15-30 minutes) to drive the cyclization to completion.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted benzofuran.

ParameterConditionRationale
Catalyst PdCl2(PPh3)2 / CuIA standard and effective catalyst system for Sonogashira couplings.
Base Triethylamine (Et3N)Acts as a base to neutralize the HI formed during the reaction and as a solvent.
Solvent Acetonitrile or THF/Et3NPolar aprotic solvents that couple well with microwave irradiation.
Microwave Power 50-150 W (as needed to maintain temperature)Power is adjusted by the instrument to maintain the set temperature.
Temperature Step 1: 25°C; Step 2: 80-120°CA lower initial temperature favors the Sonogashira coupling, while a higher temperature promotes the subsequent cyclization.
Time Step 1: 30 min; Step 2: 15-30 minSignificantly reduced compared to conventional heating methods.
Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxylic Acids

The Perkin rearrangement offers a classic route to benzofuran-2-carboxylic acids from 3-halocoumarins. The application of microwave irradiation to this reaction provides a remarkably expedited and high-yielding protocol.[5]

The reaction is initiated by a base-catalyzed ring fission of the 3-halocoumarin. The resulting phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide, leading to the formation of the benzofuran ring and subsequent rearrangement to the carboxylic acid.[5]

Diagram 2: Microwave-Assisted Perkin Rearrangement Workflow

G start Start: 3-Bromocoumarin, NaOH, Ethanol microwave Microwave Irradiation (e.g., 300W, 79°C, 5 min) start->microwave workup Acidic Workup (HCl) microwave->workup product Product: Benzofuran-2-carboxylic Acid workup->product

Materials:

  • 3-Bromocoumarin derivative

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add the 3-bromocoumarin (0.17 mmol), ethanol (5 mL), and sodium hydroxide (0.50 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 79°C for 5 minutes with a power of 300W.[5]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Dissolve the residue in a minimum amount of water and acidify to pH 1 with concentrated HCl.

  • Collect the resulting precipitate by vacuum filtration and dry to obtain the pure benzofuran-2-carboxylic acid.

ParameterConventional MethodMicrowave Method
Reaction Time ~3 hours5 minutes
Yield Moderate to GoodVery High (often >90%)
Temperature Reflux79°C
Intramolecular Cyclization of 2-Alkynylphenols

The intramolecular cyclization of 2-alkynylphenols is a straightforward and atom-economical approach to synthesize 2-substituted benzofurans. This reaction can be promoted by various catalysts, and microwave irradiation can significantly enhance the reaction rate.

The mechanism typically involves the activation of the alkyne moiety by a catalyst (e.g., a transition metal or an electrophilic species), making it susceptible to nucleophilic attack by the adjacent phenolic oxygen. This 5-endo-dig cyclization leads to the formation of the benzofuran ring.

Materials:

  • 2-Alkynylphenol derivative

  • Catalyst (e.g., CuI, PdCl2, or an electrophilic source)

  • Base (if required, e.g., K2CO3)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine the 2-alkynylphenol, catalyst, and base (if necessary) in the chosen solvent.

  • Seal the vial and irradiate in the microwave reactor at a predetermined temperature and time (e.g., 100-150°C for 10-30 minutes).

  • After cooling, perform a standard aqueous workup.

  • Purify the product by column chromatography.

Safety and Scalability in Microwave-Assisted Synthesis

Safety:

  • Use Dedicated Equipment: Always use a laboratory-grade microwave reactor designed for chemical synthesis. Domestic microwave ovens lack the necessary safety features for pressure and temperature control and are not designed to handle corrosive chemical vapors.[6]

  • Pressure and Temperature Monitoring: Modern microwave reactors are equipped with sensors to monitor and control internal pressure and temperature, preventing runaway reactions.[6][7]

  • Vessel Integrity: Use only pressure-rated, chemically resistant vials and accessories provided by the manufacturer.[7]

  • Solvent Choice: Be mindful of the boiling point and vapor pressure of the solvents used. Highly volatile solvents can generate significant pressure at elevated temperatures.

  • Exothermic Reactions: Exercise caution with highly exothermic reactions, as the rapid heating can lead to a rapid increase in pressure.[8]

Scalability:

  • Single-Mode vs. Multi-Mode Reactors: For initial small-scale synthesis and optimization, single-mode reactors provide a highly focused and reproducible microwave field. For scaling up, multi-mode reactors with larger cavities and the ability to process multiple vessels in parallel or larger single vessels are often employed.[9]

  • Penetration Depth: The penetration depth of microwaves can be a limiting factor in scaling up reactions in large batch reactors. Continuous-flow microwave reactors can overcome this limitation by passing the reaction mixture through a thin tube that is uniformly irradiated.

  • Reproducibility: When scaling up, it is crucial to ensure consistent heating profiles. Modern multi-mode reactors often incorporate features like mode stirrers to ensure a homogeneous microwave field.[9][10]

Conclusion: A Paradigm Shift in Benzofuran Synthesis

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a green, efficient, and rapid alternative to conventional methods.[2] For the synthesis of benzofuran derivatives, MAOS provides a versatile and powerful platform to accelerate drug discovery and development programs. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers seeking to leverage the transformative potential of microwave chemistry in their own laboratories. By understanding the underlying principles and adhering to best practices for safety and scalability, scientists can unlock new possibilities in the synthesis of this important class of heterocyclic compounds.

References

  • Microwave-assisted synthesis of benzofuran analogs of fenamates as non steroidal anti-inflammatory agents. (n.d.). SciSpace. Retrieved February 5, 2026, from [Link]

  • Hu, X., Lai, H., Zhao, F., Hu, S., Sun, Q., & Fang, L. (2019). Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. Acta Chimica Slovenica, 66, 745-750.
  • Deshpande, R., et al. (n.d.). Microwave-Assisted Synthesis and Pharmacological Activity of Pyrazolyl Benzofuran Deravatives. Scientific & Academic Publishing. Retrieved February 5, 2026, from [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science. Retrieved February 5, 2026, from [Link]

  • Al-Masoudi, N. A., & Al-Mugdadi, S. F. H. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved February 5, 2026, from [Link]

  • Shah, J. J., & Mohanraj, K. (2014). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences, 76(1), 46-53.
  • Park, C. H., et al. (n.d.). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications (RSC Publishing). Retrieved February 5, 2026, from [Link]

  • Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(27), 3319-3321.
  • Goel, K., & Satyanarayana, G. (2024). Microwave-Assisted Palladium-Catalyzed Crossover-Annulation: Access to Fused Polycyclic Benzofuran Scaffolds. Organic Letters.
  • Shah, J. J., & Mohanraj, K. (2014). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. PMC. Retrieved February 5, 2026, from [Link]

  • Markina, N. A., Chen, Y., & Larock, R. C. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron, 69(12), 2701-2713.
  • Recent Advances in the Microwave Assisted Synthesis of Benzofuran and Indole Derivatives. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • da Rosa, G. G., et al. (2020). Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. Frontiers in Chemistry, 8, 597.
  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved February 5, 2026, from [Link]

  • Yusof, N. S. M., et al. (2021). A Comparative Study of Microwave-Assisted and Conventional Heating Methods of the Synthesis of 1-(Naphthalene-1-Yl). Malaysian Journal of Chemistry, 23(1), 60-70.
  • Goel, K., & Satyanarayana, G. (2024). Microwave-Assisted Palladium-Catalyzed Crossover-Annulation: Access to Fused Polycyclic Benzofuran Scaffolds. PubMed. Retrieved February 5, 2026, from [Link]

  • da Rosa, G. G., et al. (2020). Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. PMC. Retrieved February 5, 2026, from [Link]

  • Bratulescu, G. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Retrieved February 5, 2026, from [Link]

  • Stadler, A., Yousefi, B. H., Dallinger, D., Walla, P., Van der Eycken, E., Kaval, N., & Kappe, C. O. (2003). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. Organic Process Research & Development, 7(5), 707-716.
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  • Shah, J. J., & Mohanraj, K. (2014). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives.
  • Succaw, G. L., & Doxsee, K. M. (2004). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Journal of the Mexican Chemical Society, 48(3), 221-225.
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Application

purification techniques for (4-Aminophenyl)(1-benzofuran-2-yl)methanone

An Application Guide for the Purification of (4-Aminophenyl)(1-benzofuran-2-yl)methanone Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Purity (4-Aminophenyl)(1-benzofuran-2-yl)meth...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Purification of (4-Aminophenyl)(1-benzofuran-2-yl)methanone

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Purity

(4-Aminophenyl)(1-benzofuran-2-yl)methanone is a key heterocyclic ketone scaffold, integrating a primary aromatic amine, a benzofuran nucleus, and a carbonyl group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of pharmacologically active molecules, including novel probes for β-amyloid plaques and other complex therapeutic agents[1]. The purity of such an intermediate is not a mere quality control metric; it is a critical determinant of the success, safety, and scalability of subsequent synthetic steps[2][3]. Impurities, whether they are unreacted starting materials, by-products, or degradation products, can lead to failed reactions, difficult-to-remove contaminants in the final active pharmaceutical ingredient (API), and significant regulatory hurdles[4].

This guide provides a comprehensive overview of robust, field-proven purification strategies for (4-Aminophenyl)(1-benzofuran-2-yl)methanone. We move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to intelligently adapt and troubleshoot these protocols for optimal results.

Understanding the Molecule: Physicochemical Properties and Impurity Profile

The purification strategy for any compound is dictated by its physical and chemical properties. The presence of a basic primary amine (pKa ≈ 4-5) and a polar, non-ionizable ketone group within a largely hydrophobic aromatic structure is the central consideration for (4-Aminophenyl)(1-benzofuran-2-yl)methanone.

Likely Impurity Profile: Syntheses, such as the Friedel-Crafts acylation of aniline with 1-benzofuran-2-carbonyl chloride, can generate a predictable set of impurities:

  • Unreacted Starting Materials: Aniline and 1-benzofuran-2-carboxylic acid (or its acid chloride).

  • Side-Products: Di-acylated aniline or products from side reactions involving the benzofuran ring.

  • Degradation Products: Hydrolysis of the methanone bridge under harsh acidic or basic conditions.

Table 1: Key Physicochemical Properties

PropertyValue/CharacteristicImplication for Purification
Molecular Formula C₁₅H₁₁NO₂Provides molecular weight for MS analysis.
Appearance Likely a crystalline solid (yellow to light-brown)[5].Suitable for recrystallization.
Amine Basicity (pKa) ~4-5 (Estimated for aromatic amine)The amino group can be selectively protonated in acidic conditions, forming a water-soluble salt. This is the cornerstone of acid-base extraction[6][7].
Solubility Generally soluble in polar organic solvents (DCM, EtOAc, Acetone, THF); sparingly soluble in non-polar solvents (hexanes) and water.Guides solvent selection for chromatography and recrystallization.
Polarity Moderately polar due to the ketone and amine functionalities.Influences choice of stationary and mobile phases in chromatography.
UV Absorbance Strong UV absorbance due to extensive conjugation.Allows for easy visualization on TLC plates and detection by HPLC using a UV detector[8].

Purification Strategy 1: Acid-Base Extraction (Bulk Purification)

Principle: This technique is the most effective first-pass purification method. It leverages the basicity of the primary amino group to selectively move the target compound from an organic solvent into an aqueous phase, leaving behind neutral and acidic impurities[7][9]. The process is then reversed to recover the purified product.

Causality: By washing the crude organic solution with an aqueous acid (e.g., dilute HCl), the amine is protonated to form an ammonium salt (-NH₂ → -NH₃⁺Cl⁻). This salt is ionic and therefore highly soluble in the aqueous layer, while neutral impurities (like di-acylated by-products) and acidic impurities remain in the organic layer[6]. Subsequent basification of the aqueous layer with a base (e.g., NaOH) deprotonates the ammonium salt, causing the neutral, water-insoluble amine product to precipitate or be extracted back into an organic solvent.

Caption: Workflow for Acid-Base Extraction Purification.

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude (4-Aminophenyl)(1-benzofuran-2-yl)methanone in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. Drain the lower organic layer (if using DCM) containing neutral/acidic impurities. Collect the upper aqueous layer, which now contains the protonated product.

  • Re-extraction (Optional but Recommended): Wash the saved organic layer once more with a fresh portion of 1 M HCl to recover any remaining product. Combine the aqueous layers.

  • Neutralization & Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) with stirring until the solution is basic (pH > 10, check with pH paper). The purified product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Purification Strategy 2: Recrystallization (Final Polishing)

Principle: Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound that is already relatively pure (>90%). It relies on the principle that the solubility of a compound in a solvent increases with temperature.

Causality: An ideal recrystallization solvent will dissolve the target compound well at high temperatures but poorly at low temperatures. Impurities, ideally, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removed by hot filtration). As a hot, saturated solution cools, the decreasing solubility forces the target compound to crystallize out, excluding impurities from its growing crystal lattice[10][11].

Table 2: Solvent Screening for Recrystallization

SolventObservationSuitability
Ethanol Soluble when hot, crystals form upon cooling.Excellent Candidate [10][12].
Isopropanol / n-Propanol Similar to ethanol.Good Candidate [11].
Ethyl Acetate High solubility, may require addition of an anti-solvent.Moderate; Good for Ethyl Acetate/Hexane system.
Toluene Moderate solubility when hot.Possible, but may be less effective for polar impurities.
Water Insoluble.Unsuitable as a primary solvent; excellent for washing.
Hexanes Insoluble.Excellent as an anti-solvent.
Protocol 2: Recrystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, add the semi-purified solid. Add the minimum amount of hot ethanol required to fully dissolve the solid. Place the flask on a hot plate and bring the solution to a gentle boil.

  • Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all solvent.

Purification Strategy 3: Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent)[13]. It is the most powerful method for separating impurities with polarities similar to the product.

Causality & Key Challenge: The primary amino group in the target molecule is basic, while standard silica gel is acidic due to surface silanol (Si-OH) groups. This acid-base interaction can cause the compound to streak or bind irreversibly to the column, leading to poor separation and low recovery[14][15].

The Solution: To mitigate this, a small amount of a competing base, such as triethylamine (Et₃N) or ammonia, is added to the mobile phase. This base neutralizes the acidic sites on the silica, allowing the aminobenzophenone to travel through the column based on its polarity rather than being retained by an acid-base interaction[14][16].

G cluster_elution Elution with Hexane/EtOAc + 0.5% Et₃N Gradient cluster_fractions Fraction Collection start Crude Mixture Loaded onto Column elute_start Start with Low Polarity (e.g., 9:1 Hex/EtOAc) start->elute_start elute_grad Gradually Increase Polarity (e.g., to 7:3 Hex/EtOAc) elute_start->elute_grad Monitor by TLC frac1 Fraction 1: Non-polar impurities elute_grad->frac1 Elutes First frac2 Fraction 2: Pure Product frac1->frac2 Elutes Next frac3 Fraction 3: Polar impurities frac2->frac3 Elutes Last combine combine frac2->combine Combine Pure Fractions evap evap combine->evap Evaporate Solvent final_prod final_prod evap->final_prod Isolated Pure Product

Caption: Workflow for Flash Column Chromatography Purification.

Protocol 3: Flash Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude material on a silica gel TLC plate and elute with various mixtures of hexanes and ethyl acetate. Add ~0.5% triethylamine to the eluent. An ideal system gives the product an Rf value of ~0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial, low-polarity eluent (e.g., 95:5 Hexanes/EtOAc + 0.5% Et₃N).

  • Loading: Dissolve the crude product in a minimal amount of DCM or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder ("dry loading"). Carefully add this to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent mixture. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (e.g., to 80:20 Hexanes/EtOAc) to elute the product.

  • Fraction Pooling & Evaporation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent and triethylamine under reduced pressure using a rotary evaporator.

Purity Assessment and Structural Confirmation

Purification is incomplete without rigorous analysis to confirm both purity and identity.

1. Thin-Layer Chromatography (TLC): In-Process Control

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: As determined during chromatography development (e.g., 7:3 Hexanes/Ethyl Acetate + 0.5% Et₃N).

  • Visualization:

    • UV Light (254 nm): The conjugated aromatic system will appear as a dark spot on the fluorescent green background[8].

    • Potassium Permanganate (KMnO₄) Stain: Will react with the amine and potentially the benzofuran ring, showing a yellow/brown spot on a purple background.

    • 2,4-Dinitrophenylhydrazine (DNPH) Stain: Specific for the ketone, forming a yellow-to-orange spot[17][18].

2. High-Performance Liquid Chromatography (HPLC): Quantitative Purity HPLC is the gold standard for determining the final purity of pharmaceutical intermediates[19].

  • Principle: A reverse-phase method separates compounds based on their hydrophobicity. More polar compounds elute first.

  • Causality: The non-polar C18 stationary phase interacts with the hydrophobic aromatic rings of the molecule. The polar mobile phase (water/acetonitrile) elutes the compounds, with a higher percentage of organic solvent needed to elute less polar compounds.

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 280 nm
Injection Volume 10 µL

This method is a starting point and must be validated for the specific application.[20]

3. Spectroscopic Confirmation: Identity Verification After purification, the compound's identity must be unequivocally confirmed.

  • ¹H NMR Spectroscopy: Provides information on the number and environment of protons. Expect characteristic signals for the aromatic protons on the aminophenyl and benzofuran rings, and a singlet for the amine protons (which may be broad)[21][22].

  • ¹³C NMR Spectroscopy: Confirms the carbon skeleton, with a characteristic downfield signal for the ketone carbonyl carbon (>180 ppm)[21].

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound[22].

References

  • Cui, M., et al. (2011). Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques. Bioorganic & Medicinal Chemistry Letters, 21(13), 3852-3856. Available from: [Link]

  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
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  • SIELC Technologies. (2018). Methanone, (4-aminophenyl)phenyl-. Retrieved February 4, 2026, from [Link]

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  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved February 4, 2026, from [Link]

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Method

Application of Benzofuran Compounds in Alzheimer's Disease Research: A Technical Guide for Drug Discovery Professionals

Introduction: The Multifaceted Challenge of Alzheimer's Disease and the Promise of the Benzofuran Scaffold Alzheimer's disease (AD) is a progressive neurodegenerative disorder that poses a significant global health chall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Multifaceted Challenge of Alzheimer's Disease and the Promise of the Benzofuran Scaffold

Alzheimer's disease (AD) is a progressive neurodegenerative disorder that poses a significant global health challenge, characterized by a decline in memory and cognitive function.[1][2] The pathological hallmarks of AD are complex and include the extracellular deposition of amyloid-beta (Aβ) plaques, the formation of intracellular neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein, and a decline in cholinergic neurotransmission.[3] Current therapeutic strategies, primarily focused on symptomatic relief through cholinesterase inhibitors, have shown limited efficacy in halting disease progression.[1][2] This has spurred the scientific community to explore multi-target-directed ligands (MTDLs) that can simultaneously address several facets of AD pathology.[4][5]

The benzofuran scaffold, a heterocyclic compound consisting of a fused benzene and furan ring, has emerged as a "privileged structure" in medicinal chemistry due to its broad spectrum of biological activities.[4][5] In the context of AD, benzofuran derivatives have demonstrated a remarkable versatility, exhibiting inhibitory effects on key pathological processes.[5] These compounds have been shown to inhibit cholinesterases, modulate Aβ aggregation, exert neuroprotective effects through their antioxidant and anti-inflammatory properties, and even influence microglial phenotype switching.[1][6][7] This guide provides a detailed overview of the application of benzofuran compounds in AD research, complete with mechanistic insights and detailed protocols for their evaluation.

Mechanisms of Action: How Benzofuran Compounds Combat Alzheimer's Pathology

The therapeutic potential of benzofuran derivatives in Alzheimer's disease stems from their ability to interact with multiple key targets in the disease cascade. The primary mechanisms are detailed below.

Cholinesterase Inhibition: Restoring Synaptic Integrity

A significant reduction in the neurotransmitter acetylcholine (ACh) is a well-established feature of AD, leading to cognitive deficits.[1] Benzofuran derivatives have been extensively investigated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for ACh degradation.[3][4][6][8][9] By inhibiting these enzymes, benzofuran compounds can increase the synaptic levels of ACh, thereby enhancing cholinergic neurotransmission and providing symptomatic relief.[1] Notably, some benzofuran derivatives have shown selectivity for BChE, which becomes more prominent in the later stages of AD.[6][8]

Signaling Pathway: Cholinesterase Inhibition by Benzofuran Derivatives

cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron (ACh Release) ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh Releases Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron (ACh Receptors) AChE_BChE AChE & BChE Choline_Acetate Choline + Acetate AChE_BChE->Choline_Acetate ACh->Postsynaptic_Neuron Binds to receptors ACh->AChE_BChE is degraded by Benzofuran Benzofuran Compound Benzofuran->AChE_BChE Inhibits

Caption: Benzofurans inhibit AChE and BChE, increasing acetylcholine levels.

Modulation of Amyloid-Beta Aggregation: Targeting the Core Pathology

The aggregation of Aβ peptides into soluble oligomers and insoluble fibrils is a central event in AD pathogenesis, leading to synaptic dysfunction and neuronal death.[10] A significant body of research has demonstrated the ability of benzofuran derivatives to inhibit the formation of Aβ fibrils.[5][11][12] These compounds can bind to Aβ peptides, interfering with the self-assembly process and preventing the formation of toxic aggregates.[11] Some benzofuran-based compounds have even shown the ability to disaggregate pre-formed Aβ fibrils.[2]

Workflow: Inhibition of Aβ Aggregation by Benzofuran Compounds

Abeta_Monomers Aβ Monomers Oligomers Toxic Oligomers Abeta_Monomers->Oligomers Aggregation Fibrils Amyloid Fibrils (Plaques) Oligomers->Fibrils Further Aggregation Benzofuran Benzofuran Compound Benzofuran->Abeta_Monomers Binds to & Stabilizes Benzofuran->Oligomers Inhibits Elongation

Caption: Benzofurans interfere with Aβ aggregation at multiple stages.

Neuroprotection via Antioxidant and Anti-inflammatory Action

Oxidative stress and chronic neuroinflammation are key contributors to the neurodegenerative process in AD.[4] Benzofuran derivatives often possess potent antioxidant properties, capable of scavenging free radicals and reducing oxidative damage to neurons.[6][13][14] Additionally, several benzofuran compounds have demonstrated anti-inflammatory effects, which may involve the modulation of microglial activation.[7][15] Some derivatives have been shown to promote the switch of microglia from a pro-inflammatory M1 phenotype to a neuroprotective M2 phenotype, further contributing to a healthier brain microenvironment.[7]

Logical Relationship: Neuroprotective Mechanisms of Benzofurans

AD_Pathology Alzheimer's Pathology (Aβ, Tau) Oxidative_Stress Oxidative Stress (ROS/RNS) AD_Pathology->Oxidative_Stress Neuroinflammation Neuroinflammation (Microglial Activation) AD_Pathology->Neuroinflammation Neuronal_Damage Neuronal Damage & Death Oxidative_Stress->Neuronal_Damage Neuroinflammation->Neuronal_Damage Benzofuran Benzofuran Compound Antioxidant Antioxidant Effects (Radical Scavenging) Benzofuran->Antioxidant Anti_inflammatory Anti-inflammatory Effects Benzofuran->Anti_inflammatory Antioxidant->Oxidative_Stress Reduces Anti_inflammatory->Neuroinflammation Modulates

Sources

Application

(4-Aminophenyl)(1-benzofuran-2-yl)methanone: A Versatile Fluorescent Probe for Cellular Environments

Application Note and Protocols Introduction In the landscape of modern biomedical research and drug development, fluorescent probes are indispensable tools that illuminate the intricate workings of biological systems. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocols

Introduction

In the landscape of modern biomedical research and drug development, fluorescent probes are indispensable tools that illuminate the intricate workings of biological systems. Their ability to provide real-time, non-invasive insights into cellular processes makes them fundamental to advancements in diagnostics, therapeutic monitoring, and high-throughput screening[1]. The benzofuran scaffold, a heterocyclic compound consisting of fused benzene and furan rings, has emerged as a privileged structure in the design of novel fluorophores due to its rigid, planar geometry and rich electronic properties[2].

This application note details the characteristics and use of (4-Aminophenyl)(1-benzofuran-2-yl)methanone, a promising fluorescent probe. Its structure embodies a classic donor-π-acceptor (D-π-A) design, with the electron-donating aminophenyl group and the electron-accepting carbonyl group linked through the benzofuran π-system. This architecture often gives rise to interesting photophysical phenomena, such as intramolecular charge transfer (ICT) and solvatochromism, making it a sensitive reporter of its local molecular environment[3][4]. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties and detailed protocols for its application in cellular imaging.

Physicochemical Properties and Spectroscopic Data

The fundamental properties of (4-Aminophenyl)(1-benzofuran-2-yl)methanone are summarized below. It is important to note that while the basic physicochemical data are well-established, detailed experimental photophysical data for this specific compound is limited in publicly available literature. The spectroscopic data presented here are estimations based on the known properties of structurally analogous aminobenzophenone and benzofuran derivatives[5][6][7].

PropertyValueSource
Molecular Formula C₁₅H₁₁NO₂N/A
Molecular Weight 237.26 g/mol N/A
Appearance Expected to be a crystalline solidN/A
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Acetonitrile), poorly soluble in waterN/A
Purity >95% (as commercially available)N/A
Estimated Abs. Max (λ_abs) ~350 - 400 nm in nonpolar solvents; bathochromic shift in polar solvents[5][7]
Estimated Em. Max (λ_em) ~450 - 550 nm, highly dependent on solvent polarity[5][7]
Estimated Quantum Yield (Φ_F) Low in nonpolar solvents, increasing with solvent polarity[3]
Estimated Stokes Shift Large and solvent-dependent[7]

Mechanism of Action: Intramolecular Charge Transfer and Solvatochromism

The fluorescence of (4-Aminophenyl)(1-benzofuran-2-yl)methanone is governed by an Intramolecular Charge Transfer (ICT) process, a hallmark of its donor-π-acceptor architecture[4]. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating aminophenyl moiety, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the electron-accepting benzofuran-2-yl-methanone portion.

This excited state possesses a significantly larger dipole moment than the ground state. In polar solvents, the surrounding solvent dipoles reorient to stabilize this charge-separated excited state, lowering its energy. This stabilization leads to a red-shift (bathochromic shift) in the emission spectrum as the energy gap between the excited and ground states is reduced. This phenomenon, known as solvatochromism, makes the probe's emission color highly sensitive to the polarity of its environment[8][9]. This property can be exploited to probe the microenvironment of cellular compartments or to detect changes in local polarity.

cluster_0 Ground State (S₀) cluster_1 Excited State (S₁) cluster_2 Environmental Influence GS (4-Aminophenyl)(1-benzofuran-2-yl)methanone ES Intramolecular Charge Transfer (ICT) State (Increased Dipole Moment) GS->ES Absorption of Light (hν_abs) ES->GS Fluorescence Emission (hν_em) (Solvent-Dependent) Solvent Solvent Polarity Solvent->ES Stabilization

Caption: Intramolecular Charge Transfer (ICT) mechanism.

Protocols

Preparation of Stock Solution

A concentrated stock solution is essential for accurate and reproducible experiments.

  • Weighing: Accurately weigh out a precise amount of (4-Aminophenyl)(1-benzofuran-2-yl)methanone powder.

  • Dissolution: Dissolve the powder in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to a final concentration of 1-10 mM.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol for In Vitro Spectroscopic Characterization (Solvatochromism)

This protocol allows for the characterization of the probe's response to different solvent environments.

  • Solvent Preparation: Prepare a series of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethyl acetate, acetonitrile, ethanol, methanol, and water).

  • Working Solution Preparation: From the stock solution, prepare a dilute working solution of the probe (e.g., 1-10 µM) in each of the selected solvents.

  • Absorption Spectroscopy: Record the absorption spectrum of each solution using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).

  • Fluorescence Spectroscopy: Using a spectrofluorometer, record the emission spectrum of each solution. Excite the samples at their respective λ_abs to obtain the emission maximum (λ_em).

  • Data Analysis: Calculate the Stokes shift (in nm or cm⁻¹) for each solvent. The Stokes shift can be plotted against a solvent polarity scale (e.g., the Lippert-Mataga plot) to quantify the solvatochromic effect.

Protocol for Live Cell Imaging

This protocol provides a general guideline for staining live cells. Optimization of probe concentration and incubation time may be necessary for different cell types and experimental conditions[10][11].

A 1. Cell Seeding Seed cells on a glass-bottom dish or coverslip. B 2. Probe Loading Dilute stock solution in culture medium to 1-10 µM. A->B C 3. Incubation Incubate cells with the probe solution for 15-60 min at 37°C. B->C D 4. Washing Wash cells 2-3 times with pre-warmed buffer (e.g., PBS). C->D E 5. Imaging Image cells using a fluorescence microscope with appropriate filters. D->E

Caption: Workflow for live cell imaging.

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes or chamber slides) and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a working solution of (4-Aminophenyl)(1-benzofuran-2-yl)methanone in pre-warmed cell culture medium. The final concentration should be in the range of 1-10 µM. It is advisable to first test a range of concentrations to find the optimal balance between signal intensity and potential cytotoxicity.

  • Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells two to three times with a pre-warmed imaging buffer (e.g., phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)) to remove excess probe.

  • Imaging: Mount the dish on a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or a custom set based on the determined excitation and emission maxima). Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.

Data Analysis and Interpretation

  • Solvatochromism: A linear relationship in a Lippert-Mataga plot (Stokes shift vs. solvent polarity function) confirms that the fluorescence shift is due to a change in the dipole moment upon excitation, characteristic of an ICT state.

  • Cellular Imaging: The subcellular localization of the probe can provide insights into the polarity of different organelles. For instance, brighter fluorescence or a spectral shift in specific regions like the endoplasmic reticulum or lipid droplets could indicate a more polar or nonpolar environment, respectively.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Fluorescence Signal - Low probe concentration- Insufficient incubation time- Photobleaching- Increase probe concentration or incubation time.- Use an anti-fade mounting medium.- Reduce excitation light intensity and exposure time.
High Background Staining - Incomplete washing- Probe aggregation- Increase the number and duration of washing steps.- Filter the working solution before use.- Ensure the probe is fully dissolved in the stock solution.
Cell Toxicity - High probe concentration- Prolonged incubation- Perform a cytotoxicity assay (e.g., MTT) to determine the optimal non-toxic concentration.- Reduce the incubation time.
Phototoxicity - High excitation light intensity- Long exposure times- Use the lowest possible excitation intensity.- Minimize the duration of light exposure by using sensitive detectors and acquiring only the necessary number of images.

References

  • Krawczyk, P., Jędrzejewska, B., Pietrzak, M., & Janek, T. (2016). Synthesis, spectroscopic, physicochemical properties and binding site analysis of 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)phenyl derivatives as a new fluorescent probe for imaging in cell biology: experimental and theoretical study. Journal of Photochemistry and Photobiology B: Biology, 164, 112-122.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 24(15), 2789.
  • Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes. Photochemical & Photobiological Sciences, 5(1), 69-75.
  • Chemistry of 2-(2′-Aminophenyl)
  • Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene)
  • Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging. Journal of Molecular Structure, 1250, 131754.
  • Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. Physical Chemistry Chemical Physics, 18(3), 1938-1948.
  • Photophysical and nonlinear optical properties of para-substituted nitrobenzofurazan: A comprehensive DFT investigation. Journal of Molecular Liquids, 383, 122047.
  • Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling, 26(10), 272.
  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8489.
  • Rational Design of Small Molecule Fluorescent Probes for Biological Applications. Accounts of Chemical Research, 52(10), 2848-2858.
  • Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques. Bioorganic & Medicinal Chemistry Letters, 21(13), 4047-4050.
  • Solvatochromism and the solvation structure of benzophenone. The Journal of Chemical Physics, 138(22), 224308.
  • Solvatochromic investigation of highly fluorescent 2-aminobithiophene derivatives. Photochemical & Photobiological Sciences, 4(10), 834-840.
  • Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling, 26(10), 272.
  • A guide to small fluorescent probes for single-molecule biophysics. The Journal of Chemical Physics, 158(2), 020901.
  • Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Deriv
  • Solvatochromism and the solvation structure of benzophenone. The Journal of Chemical Physics, 138(22), 224308.
  • Donor Acceptor Fluorophores: Synthesis, Optical Properties, TD-DFT and Cytotoxicity Studies. Dyes and Pigments, 190, 109295.
  • STAINING FOR LIVE-CELL ANALYSIS: IMPROVING PERCEPTION. Biotium.
  • Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. International Journal of Molecular Sciences, 24(21), 15839.
  • Selective decoration of dibenzofuran with multi-donors and a triazine acceptor for triplet to singlet up-conversion. Journal of Materials Chemistry C, 8(41), 14481-14488.
  • Solvatochromism and the solvation structure of benzophenone. The Journal of Chemical Physics, 138(22), 224308.
  • Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. ACS Chemical Biology, 14(1), 1-13.
  • A Fluorescent Furan-based Probe with Protected Functional Groups for Highly Selective and Non-Toxic Imaging of HT-29 Cancer Cells and 4T1 Tumors. ChemPlusChem, 89(5), e202400095.
  • Combination of Small Molecule Microarray and Confocal Microscopy Techniques for Live Cell Staining Fluorescent Dye Discovery. International Journal of Molecular Sciences, 14(8), 16641-16655.
  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187.
  • Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(13), 87-104.

Sources

Method

Application Note: Quantification of (4-Aminophenyl)(1-benzofuran-2-yl)methanone via HPLC-UV and LC-MS/MS

This Application Note is designed to serve as a definitive technical guide for the quantification of (4-Aminophenyl)(1-benzofuran-2-yl)methanone (CAS: 92789-48-5). It synthesizes established chromatographic principles wi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the quantification of (4-Aminophenyl)(1-benzofuran-2-yl)methanone (CAS: 92789-48-5). It synthesizes established chromatographic principles with specific physicochemical properties of the target analyte to provide robust, self-validating protocols.

Introduction & Scientific Context

(4-Aminophenyl)(1-benzofuran-2-yl)methanone is a critical pharmacophore and synthesis intermediate.[1] It serves as a structural scaffold in the development of anti-tubulin agents, anti-amyloid probes for Alzheimer's imaging, and is structurally analogous to metabolites of benzofuran-class anti-arrhythmics (e.g., Amiodarone, Dronedarone).

Accurate quantification is challenging due to the molecule's dual nature: it possesses a lipophilic benzofuran core and a basic primary amine (aniline moiety). This guide provides two optimized methods:

  • Method A (HPLC-UV): For Quality Control (QC), purity assessment, and synthetic yield verification.

  • Method B (LC-MS/MS): For trace analysis in biological matrices (plasma/microsomes) or impurity profiling.

Physicochemical Profile & Method Design Strategy

Understanding the analyte's behavior is the prerequisite for a robust method.

PropertyValue/CharacteristicAnalytical Implication
pKa (Base) ~4.6 (Aniline nitrogen)Critical: At pH < 3.0, the molecule is protonated (

), improving solubility but potentially causing peak tailing on active silanols. At pH > 6.0, it is neutral (

), increasing retention time.
LogP ~3.3 (Predicted)Highly lipophilic. Requires high organic mobile phase strength for elution.
Chromophore Conjugated Benzoyl-BenzofuranStrong UV absorption expected at 280–310 nm .
Solubility Low in water; High in MeOH, ACN, DMSOSample diluent must contain at least 50% organic solvent to prevent precipitation.
Strategic Decision: Mobile Phase pH

We select an acidic mobile phase (pH ~2.5 - 3.0) for both methods.

  • Rationale: Protonating the aniline nitrogen ensures a single ionic species, preventing split peaks. While basic drugs can tail at acidic pH due to silanol interaction, modern "Base-Deactivated" (BDS) or end-capped C18 columns mitigate this, yielding sharp peaks and reproducible retention.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Recommended for purity checks (>95%) and reaction monitoring.[1]

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) or VWD.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

    • Why: High surface area and double end-capping reduce interactions with the basic amine.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 290 nm (Primary), 254 nm (Secondary).

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.020%Initial Hold
2.020%Isocratic equilibration
10.090%Linear Gradient Elution
12.090%Wash (Remove lipophilic dimers)
12.120%Return to Initial
15.020%Re-equilibration
System Suitability Criteria (Acceptance Limits)
  • Tailing Factor (T):

    
     (Crucial for amine-containing compounds).
    
  • Resolution (Rs):

    
     from nearest impurity peak.
    
  • Precision (RSD):

    
     for 6 replicate injections of standard (50 µg/mL).
    

Method B: LC-MS/MS Quantification

Recommended for biological samples (plasma PK studies) or trace impurity analysis.[1]

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Gas: Nitrogen, 800 L/hr.

MRM Transitions (Multiple Reaction Monitoring)

The precursor ion is the protonated molecule (


 238.1). Fragmentation typically involves the loss of the aminophenyl group or the carbonyl.
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Structural Logic
Quantifier 238.1 145.0 20–25Cleavage of amide/carbonyl bond; Benzofuran acylium ion.[1]
Qualifier 238.1118.035–40Loss of CO from benzofuran core.
Qualifier 238.192.030Aniline fragment (Aminophenyl cation).
Sample Preparation (Protein Precipitation)
  • Matrix: Rat/Human Plasma.

  • Protocol:

    • Aliquot 50 µL plasma into a 1.5 mL tube.

    • Add 150 µL cold Acetonitrile (containing Internal Standard, e.g., Diazepam or Dronedarone-d6).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL supernatant to an autosampler vial.

    • Inject 2–5 µL into LC-MS/MS.

Visualized Workflows

Figure 1: Analytical Logic & Fragmentation Pathway

This diagram illustrates the ionization logic and the predicted fragmentation pattern used for MRM method development.

G Compound (4-Aminophenyl) (1-benzofuran-2-yl)methanone MW 237.26 ESI ESI (+) Ionization [M+H]+ = 238.1 Compound->ESI Acidic Mobile Phase Frag1 Fragment m/z 145.0 (Benzofuran-CO+) QUANTIFIER ESI->Frag1 Collision Energy ~25 eV Frag2 Fragment m/z 92.0 (Aminophenyl+) QUALIFIER ESI->Frag2 Collision Energy ~30 eV Detector Detection & Integration Frag1->Detector Frag2->Detector

Caption: LC-MS/MS ionization and fragmentation pathway for specific quantification of the target analyte.

Figure 2: Sample Preparation Workflow (Plasma)

Prep Sample Plasma Sample (50 µL) PPT Precipitation Add 150 µL ACN + IS Sample->PPT Vortex Vortex & Centrifuge 10k g, 10 min PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject LC-MS Injection (2 µL) Supernatant->Inject

Caption: Optimized Protein Precipitation (PPT) workflow for high-throughput bioanalysis.

Troubleshooting & Optimization (Expertise)

Issue: Peak Tailing
  • Cause: Interaction between the basic aniline amine and residual silanols on the silica column.

  • Solution:

    • Ensure mobile phase pH is < 3.0 .

    • Add 10 mM Ammonium Formate to the aqueous mobile phase (competes for silanol sites).

    • Switch to a "Hybrid Particle" column (e.g., Waters XBridge or Phenomenex Kinetex EVO) which allows high pH (pH 10) operation, keeping the amine neutral.

Issue: Low Sensitivity (LC-MS)
  • Cause: Ion suppression from plasma phospholipids or poor ionization efficiency.

  • Solution:

    • Check the "Wash" step in the gradient; ensure lipids are eluted (high %B wash).

    • Switch from ACN precipitation to Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane (1:1) at pH 10.[2] The neutral amine extracts cleanly into the organic layer, leaving salts and proteins behind.

References

  • Sigma-Aldrich. (4-Aminophenyl)(1-benzofuran-2-yl)methanone Product Sheet. CAS 92789-48-5. Link

  • SIELC Technologies. HPLC Analysis of Methanone, (4-aminophenyl)phenyl- (Aminobenzophenone analog). Application Note. Link

  • USP Monograph.Amiodarone Hydrochloride: Impurity Profiling. United States Pharmacopeia.
  • Cheng, X. M., et al. (2010). "Microwave-enhanced one-pot synthesis of diversified 3-acyl-5-hydroxybenzofurans." Journal of Combinatorial Chemistry. (Provides synthesis context for benzofuran methanones).
  • PubChem. Compound Summary: (4-Aminophenyl)(1-benzofuran-2-yl)methanone.[1] CID 11235652. Link

Disclaimer: This protocol is intended for research and development use. All analytical methods must be validated according to ICH Q2(R1) guidelines before use in regulated environments.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (4-Aminophenyl)(1-benzofuran-2-yl)methanone Synthesis

This Technical Support Guide is designed for researchers encountering yield bottlenecks in the synthesis of (4-Aminophenyl)(1-benzofuran-2-yl)methanone . The guide prioritizes the Rap-Stoermer Condensation pathway (via a...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed for researchers encountering yield bottlenecks in the synthesis of (4-Aminophenyl)(1-benzofuran-2-yl)methanone .

The guide prioritizes the Rap-Stoermer Condensation pathway (via a nitro-intermediate) as the industrial standard for high-yield synthesis, as direct coupling with free amines often leads to polymerization or catalyst poisoning.

Route Analysis & Strategy

Current Status: If you are attempting to synthesize this molecule by directly reacting benzofuran with 4-aminobenzoyl chloride, or by using 2-bromo-1-(4-aminophenyl)ethanone, stop . These routes suffer from competitive nucleophilicity of the amine, leading to self-polymerization and low yields (<20%).

The Corrected Pathway (High Yield Strategy): The most robust method utilizes a Rap-Stoermer Condensation to form the benzofuran ring already attached to the carbonyl, using a nitro-precursor, followed by a Chemoselective Reduction .

The "Gold Standard" Workflow
  • Cyclization: Salicylaldehyde + 2-Bromo-1-(4-nitrophenyl)ethanone

    
     (1-Benzofuran-2-yl)(4-nitrophenyl)methanone.
    
  • Chemoselective Reduction: Reduction of the nitro group to an amine without reducing the ketone bridge.

SynthesisPathway Start1 Salicylaldehyde Inter1 O-Alkylated Intermediate Start1->Inter1 K2CO3, Acetone Reflux (SN2) Start2 2-Bromo-1-(4-nitrophenyl) ethanone Start2->Inter1 Inter2 (1-Benzofuran-2-yl) (4-nitrophenyl)methanone Inter1->Inter2 -H2O (Aldol/Cyclization) Target TARGET: (4-Aminophenyl) (1-benzofuran-2-yl)methanone Inter2->Target Fe/NH4Cl or SnCl2 (Chemoselective Reduction) Warning AVOID: Direct H2/Pd/C (Reduces Ketone) Inter2->Warning

Figure 1: The optimized two-stage synthesis pathway avoiding free-amine interference.

Step-by-Step Optimization Guide

Phase 1: The Rap-Stoermer Cyclization

Objective: Synthesis of (1-benzofuran-2-yl)(4-nitrophenyl)methanone.[1] Common Issue: Formation of tarry polymers or incomplete cyclization.

ParameterStandard ProtocolOptimized Protocol (High Yield) Why? (Mechanism)
Base KOH / NaOHAnhydrous

Strong hydroxides cause Cannizzaro side-reactions with Salicylaldehyde. Carbonate is milder and sufficient for phenol deprotonation.
Solvent EthanolAcetone or DMF Acetone (reflux) provides the optimal temperature (

56°C) for cyclization without degrading the alpha-halo ketone.
Catalyst NoneNaI (0.1 eq) Finkelstein condition: In situ conversion of Bromo-ketone to Iodo-ketone accelerates the initial

displacement.
Stoichiometry 1:11.1 eq Salicylaldehyde Slight excess of salicylaldehyde ensures the toxic/lachrymatory bromo-ketone is fully consumed.

Optimized Protocol:

  • Dissolve Salicylaldehyde (1.1 eq) and 2-Bromo-1-(4-nitrophenyl)ethanone (1.0 eq) in anhydrous Acetone (0.5 M concentration).

  • Add Anhydrous

    
      (2.0 eq) and NaI  (0.1 eq).
    
  • Reflux under

    
     for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
    
  • Workup: Filter inorganic salts while hot. Evaporate solvent.[2] Recrystallize the yellow solid from Ethanol.

    • Target Yield: >85%[3]

Phase 2: Chemoselective Nitro Reduction

Objective: Convert


 to 

while preserving the

bridge. Critical Failure: Using

(reduces ketone to alcohol) or vigorous

(reduces ketone to methylene or alcohol).

Recommended Method: Bechamp Reduction (Fe/NH4Cl) This method is mild, cheap, and strictly chemoselective for nitro groups in the presence of aryl ketones.

Protocol:

  • Suspend (1-benzofuran-2-yl)(4-nitrophenyl)methanone (1.0 eq) in Ethanol:Water (3:1).

  • Add Iron Powder (5.0 eq, fine mesh) and

    
      (5.0 eq).
    
  • Heat to 80°C with vigorous stirring for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxide sludge. Wash with hot ethanol.

  • Isolation: Concentrate filtrate. The amine product often precipitates upon cooling or water addition.

    • Alternative:

      
        in Ethanol (Reflux 3h) is also effective but requires careful pH adjustment during workup to avoid tin emulsions.
      

Troubleshooting FAQ

Q1: I am seeing a spot on TLC that corresponds to the alcohol (hydroxy-methyl) instead of the ketone. What happened?

  • Diagnosis: You likely used a hydride reducing agent (NaBH4, LiAlH4) or catalytic hydrogenation (H2/Pd) without poisoning the catalyst.

  • Fix: Switch to the Iron/Ammonium Chloride method described above. If you must use hydrogenation, use Raney Nickel at atmospheric pressure or poison the Pd/C with diphenylsulfide to prevent carbonyl reduction.

Q2: My Rap-Stoermer reaction turned into a black tar.

  • Diagnosis: This is usually due to the "aldol polymerization" of the alpha-bromo ketone or oxidation of the phenol under highly basic conditions.

  • Fix:

    • Ensure the acetone is dry .

    • Switch from KOH/NaOH to

      
       .
      
    • Exclude light (wrap flask in foil) as alpha-bromo ketones are photosensitive.

Q3: Can I use the Friedel-Crafts route (Benzofuran + 4-Nitrobenzoyl chloride) instead?

  • Analysis: Yes, but it is generally lower yielding.

  • Risk: Benzofuran is acid-sensitive and polymerizes with strong Lewis acids (AlCl3).

  • Modification: If you choose this route, use

    
      (stannic chloride) as the Lewis acid in 
    
    
    
    at 0°C. It is milder than Aluminum Chloride and reduces benzofuran polymerization. However, the Rap-Stoermer route remains superior for regiocontrol (exclusive C2 substitution).

Q4: My product is trapped in the Iron sludge during filtration.

  • Fix: The amine product is likely not soluble enough in the cooling ethanol.

    • Add THF or Ethyl Acetate to the reaction mixture before filtering through Celite.

    • Wash the Celite cake with hot THF .

References & Grounding

  • Rap-Stoermer Condensation Mechanism & Application:

    • Source: This reaction is the standard method for synthesizing 2-aroylbenzofurans. The mechanism involves nucleophilic attack of the phenoxide on the alpha-carbon followed by intramolecular aldol condensation.

    • Citation: Li, J. J. (2003). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (See "Rap-Stoermer Reaction").

  • Synthesis of Benzofuran-2-yl-methanones (Amyloid Probes):

    • Context: Describes the specific synthesis of benzofuran-2-yl(phenyl)methanone derivatives using the salicylaldehyde + alpha-halo ketone route.

    • Citation: Ono, M., et al. (2011). Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques. Bioorganic & Medicinal Chemistry Letters, 21(13), 4055-4059.

  • Chemoselective Reduction (Nitro vs Ketone):

    • Context: Validation of Fe/NH4Cl for reducing nitro groups in the presence of carbonyls.

    • Citation: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. (General methodology validation).

  • Alternative Benzofuran Synthesis (Microwave):

    • Context: Microwave-assisted Rap-Stoermer for higher yields.

    • Citation: Rao, M., et al. (2014). Microwave-mediated solvent free Rap–Stoermer reaction for efficient synthesis of benzofurans.[4] RSC Advances.

Sources

Optimization

overcoming solubility issues of (4-Aminophenyl)(1-benzofuran-2-yl)methanone in aqueous media

Technical Support Center: Solubilization Guide for (4-Aminophenyl)(1-benzofuran-2-yl)methanone Part 1: Technical Overview & Physicochemical Assessment Subject Molecule: (4-Aminophenyl)(1-benzofuran-2-yl)methanone CAS Num...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Guide for (4-Aminophenyl)(1-benzofuran-2-yl)methanone

Part 1: Technical Overview & Physicochemical Assessment

Subject Molecule: (4-Aminophenyl)(1-benzofuran-2-yl)methanone CAS Number: 92789-48-5 Molecular Formula: C₁₅H₁₁NO₂ Molecular Weight: 237.26 g/mol [1][2]

The Core Challenge: Why is this molecule difficult to dissolve?

As a Senior Application Scientist, I often see researchers struggle with benzofuran derivatives. The solubility issues with (4-Aminophenyl)(1-benzofuran-2-yl)methanone stem from its structural duality:

  • High Lipophilicity (The Benzofuran Core): The fused benzene and furan rings create a rigid, planar, aromatic system. This promotes strong

    
    -
    
    
    
    stacking interactions between molecules, leading to a stable crystal lattice that water molecules cannot easily penetrate.[2]
  • Weak Basicity (The Aniline Moiety): While the 4-aminophenyl group is technically basic, its conjugation with the carbonyl group (forming a vinylogous amide-like system) reduces the electron density on the nitrogen.[2] This lowers the pKa, meaning it does not readily protonate at neutral pH (7.4), leaving the molecule in its poorly soluble neutral form during most biological assays.

Part 2: Step-by-Step Troubleshooting & Protocols

Phase 1: Stock Solution Preparation

Goal: Create a stable, high-concentration solution for long-term storage.

Q: Can I dissolve this directly in water or PBS? A: Absolutely not. Direct addition to aqueous media will result in immediate suspension or floating aggregates.[2] You must use an organic solvent first.[2]

Recommended Protocol:

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).[2] Ethanol is a secondary choice but often has lower saturation limits for this compound class.[2]

  • Concentration: Aim for a 10 mM to 50 mM stock solution.

  • Technique:

    • Weigh the powder into a glass vial (avoid plastic initially to prevent adsorption).[2]

    • Add DMSO down the side of the vial.[2]

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath at 37°C for 5-10 minutes.[2]

Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation.

Phase 2: Aqueous Dilution (The "Crash-Out" Danger Zone)

Goal: Dilute the stock into culture media or buffer without precipitation.

Q: My solution turns cloudy when I add the DMSO stock to my cell culture media. Why? A: You are experiencing "solvent shock."[2] When a small volume of hydrophobic stock hits a large volume of aqueous media, the DMSO diffuses away rapidly, leaving the drug molecules stranded in water. They immediately aggregate.

The Solution: Serial Dilution with Intermediate Solvents Do not jump from 100% DMSO to 0.1% DMSO in one step.[2] Use a "stepping stone" approach or a carrier system.[2]

Table 1: Recommended Solvent Systems for Different Applications

ApplicationPrimary SolventCosolvent/SurfactantAqueous PhaseNotes
Enzymatic Assays DMSO (100%)NoneBuffer (HEPES/Tris)Keep final DMSO < 5%.[2]
Cell Culture DMSO (100%)NoneMedia + 10% FBSSerum proteins (Albumin) bind the drug and help keep it in solution.[2]
In Vivo (IP/IV) DMSO (5-10%)PEG300 (40%) + Tween 80 (5%)Saline (45-50%)Standard "Gold Standard" Formulation
Phase 3: Advanced Formulation Protocol (The "Gold Standard")

Use this protocol if you observe precipitation in standard media or need higher concentrations for animal studies.

Rationale: This method uses PEG300 as a bridge solvent and Tween 80 as a surfactant to form micelles that shield the hydrophobic benzofuran core from water.[2]

Step-by-Step Procedure:

  • Step 1: Dissolve compound in DMSO (e.g., 2% of final volume).[2][3] Vortex until clear.

  • Step 2: Add PEG300 (e.g., 40% of final volume). Vortex thoroughly. The solution should remain clear.

  • Step 3: Add Tween 80 (e.g., 5% of final volume). Vortex. The solution becomes viscous.

  • Step 4: Add Warm Saline or PBS (e.g., 53% of final volume) dropwise while vortexing.

    • Critical: Do not add the formulation to the saline.[2] Add the saline to the formulation.

Part 3: Visualizing the Workflow

Diagram 1: Solubilization Decision Tree

Caption: Logical flowchart for selecting the appropriate solvent system based on experimental requirements.

SolubilityDecisionTree Start Start: (4-Aminophenyl)(1-benzofuran-2-yl)methanone Powder Form Stock Prepare Stock Solution Solvent: Anhydrous DMSO Conc: 10-50 mM Start->Stock Check Visual Check: Is it Clear? Stock->Check Sonicate Sonicate (37°C, 10 min) & Vortex Check->Sonicate Precipitate/Haze AppSelect Select Application Check->AppSelect Clear Solution Sonicate->Check Enzyme Enzymatic/Binding Assay (Buffer only) AppSelect->Enzyme Cell Cell Culture (Media + Serum) AppSelect->Cell Animal In Vivo / High Conc. (Animal Models) AppSelect->Animal DirectDil Direct Dilution Keep DMSO < 1-5% Enzyme->DirectDil SerumDil Dilute into Media WITH Serum (Albumin acts as carrier) Cell->SerumDil ComplexForm Formulation Protocol: DMSO -> PEG300 -> Tween80 -> Saline Animal->ComplexForm

[2]

Diagram 2: The "Gold Standard" Formulation Workflow

Caption: Step-by-step addition order to prevent precipitation (Crash-Out) during formulation.

FormulationProtocol Step1 1. Dissolve Drug in DMSO (2%) Step2 2. Add PEG300 (40%) (Cosolvent) Step1->Step2 Vortex Step3 3. Add Tween 80 (5%) (Surfactant) Step2->Step3 Vortex Step4 4. Add Saline (53%) DROPWISE Step3->Step4 Vortex Result Stable Clear Solution Step4->Result Ready for Injection

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use cyclodextrins instead of organic solvents? A: Yes. 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD) is an excellent alternative, especially for in vivo work where DMSO/PEG might cause irritation.[2]
  • Protocol: Prepare a 20-30% (w/v) HP-

    
    -CD solution in water.[2] Add the drug stock (dissolved in a minimal amount of DMSO) to this solution with vigorous stirring or sonication. The hydrophobic benzofuran ring will encapsulate inside the cyclodextrin cavity.[2]
    

Q: The solution is clear, but crystals appear after 2 hours. What happened? A: You have reached a metastable supersaturated state.[2] The solution was thermodynamically unstable.[2]

  • Fix: Lower the concentration or increase the percentage of PEG300. Alternatively, check the pH. If the pH drifted towards neutral/basic, the amine might have deprotonated, reducing solubility. Ensure your buffer capacity is sufficient.[2]

Q: Is this molecule light-sensitive? A: Benzofuran derivatives can be photo-reactive.[2] While not extremely labile, it is "Good Laboratory Practice" (GLP) to store stocks in amber vials and avoid prolonged exposure to direct light during formulation.

References

  • Sigma-Aldrich. (4-Aminophenyl)(1-benzofuran-2-yl)methanone Product Information. CAS 92789-48-5.[1][2] Link

  • MedChemExpress. LLL12 (Benzofuran derivative) Solubility & Formulation Protocol. (Provides the authoritative basis for the DMSO/PEG/Tween/Saline protocol for benzofuran analogs). Link

  • National Institutes of Health (NIH) / PubChem. Compound Summary: (4-aminophenyl)-benzofuran-2-yl-methanone.[2] Link

  • Savjani, K. T., et al. (2012).[2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[2] (General review on cosolvency and micellar solubilization strategies). Link

Sources

Troubleshooting

Technical Support Center: Synthesis of Benzofuran-2-yl Methanones

Welcome to the technical support center for the synthesis of benzofuran-2-yl methanones. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzofuran-2-yl methanones. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Instead of a generic overview, we will address specific, frequently encountered experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Section 1: Troubleshooting the Rap-Stoermer Reaction & Related Condensations

The condensation of a salicylaldehyde derivative with an α-haloketone, often referred to as the Rap-Stoermer reaction, is a cornerstone for constructing benzofuran-2-yl methanones.[1][2] While effective, it is frequently plagued by competing pathways that can drastically reduce yields. This section dissects these issues.

FAQ 1: My reaction yield is consistently low, and TLC analysis shows multiple spots. What are the most likely side reactions?

Answer: Low yields in this synthesis almost always stem from three primary competing reactions that consume your starting materials. Understanding these pathways is the first step to mitigating them.

  • C-Alkylation of the Salicylaldehyde Phenoxide: The initial step is the deprotonation of the salicylaldehyde's hydroxyl group to form a phenoxide. This phenoxide is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation) or the activated ortho- and para-positions of the aromatic ring (C-alkylation).[3] While O-alkylation leads to the desired ether intermediate that cyclizes to the benzofuran, C-alkylation results in a non-productive pathway, forming a carbon-carbon bond at the C3 or C5 position of the salicylaldehyde.

  • Hydrolysis of the α-Haloketone: The basic conditions required for the reaction (e.g., potassium carbonate, sodium hydroxide) can promote the nucleophilic substitution of the halide on your α-haloketone by water or hydroxide ions.[4] This converts the reactive α-haloketone into a stable and unreactive α-hydroxyketone, effectively removing it from the reaction mixture.

  • Self-Condensation of Salicylaldehyde: Like many aldehydes, salicylaldehyde can undergo a base-catalyzed aldol-type self-condensation, especially at elevated temperatures.[5][6] This leads to the formation of colored, often polymeric, impurities that complicate purification and reduce the amount of salicylaldehyde available for the main reaction.

Below is a diagram illustrating the desired reaction pathway versus these common side reactions.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reactions SM1 Salicylaldehyde Phenoxide Phenoxide Intermediate SM1->Phenoxide Deprotonation Self_Condensation Salicylaldehyde Self-Condensation SM1->Self_Condensation Base-catalyzed SM2 α-Haloketone O_Alkylation O-Alkylation SM2->O_Alkylation C_Alkylation C-Alkylation SM2->C_Alkylation Hydrolysis α-Haloketone Hydrolysis SM2->Hydrolysis H2O/OH- attack Base Base (e.g., K2CO3) Base->Phenoxide Phenoxide->O_Alkylation Desired attack Phenoxide->C_Alkylation Undesired attack Ether Ether Intermediate O_Alkylation->Ether Cyclization Intramolecular Cyclization (Aldol) Ether->Cyclization Product Benzofuran-2-yl Methanone Cyclization->Product

Sources

Optimization

Technical Support Center: Stability &amp; Handling of (4-Aminophenyl)(1-benzofuran-2-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

CAS Number: 92789-48-5 Chemical Class: Benzofuran-aryl ketone / Primary Aromatic Amine Molecular Formula: C₁₅H₁₁NO₂ Molecular Weight: 237.26 g/mol [1][2][3][4]

Introduction

Welcome to the technical support hub for (4-Aminophenyl)(1-benzofuran-2-yl)methanone . This guide addresses the specific stability challenges inherent to this molecule's dual pharmacophore structure: the lipophilic, photo-active benzofuran ring and the oxidation-prone primary aromatic amine (aniline moiety).[1][2]

Researchers often encounter issues with solution discoloration, precipitation in aqueous buffers, and degradation artifacts in LC-MS.[1][2][3] This guide synthesizes chemical principles with ICH Q1A/Q1B regulatory standards to provide actionable troubleshooting and robust handling protocols.

Part 1: Troubleshooting Guide (FAQs)

Category 1: Visual Changes & Chemical Degradation[1][3]

Q: Why has my clear DMSO stock solution turned yellow or brown after 24 hours? A: This is a hallmark of oxidative degradation affecting the primary amine (-NH₂) group.[1][3]

  • The Mechanism: Primary aromatic amines are highly susceptible to auto-oxidation in the presence of dissolved oxygen and light.[1][3] The amine group oxidizes to form hydroxylamines, nitroso, and eventually nitro compounds or azo-dimers (colored species).[2]

  • The Fix:

    • Degas solvents: Use DMSO or Ethanol that has been sparged with nitrogen or argon.[1][3]

    • Headspace: Always store stock solutions in amber vials with an inert gas headspace (Argon/Nitrogen).

    • Temperature: Store at -20°C or -80°C. Never store at room temperature for >4 hours.

Q: I see a new peak in my LC-MS with a mass shift of +16 Da. Is this an impurity? A: This is likely the N-oxide degradation product .[1][3]

  • Diagnosis: A +16 Da shift corresponds to the addition of one oxygen atom (

    
    ).[3] In (4-Aminophenyl)(1-benzofuran-2-yl)methanone, the nitrogen atom on the aniline ring is the most nucleophilic site and readily oxidizes to the N-oxide (
    
    
    
    or
    
    
    ) under ambient conditions.[1][2][3]
  • Prevention: Avoid using aged solvents containing peroxides (e.g., old THF or ethers).[2][3] Use fresh, high-grade DMSO.

Q: The compound degrades rapidly under UV light.[1][3] Is this normal? A: Yes. The molecule contains a benzofuran-carbonyl conjugated system , which acts as a strong chromophore.[1][2][3]

  • The Physics: Upon UV absorption, the carbonyl group can undergo

    
     transitions, entering an excited triplet state.[2] This can lead to radical formation, hydrogen abstraction from the solvent, or photocyclization.[2]
    
  • Protocol: All experiments must be performed under yellow light or in amber glassware. Wrap columns and reservoirs in aluminum foil during purification.[1][3]

Category 2: Solubility & Precipitation

Q: Upon diluting my DMSO stock into PBS (pH 7.4), a fine white precipitate forms. A: This is due to hydrophobic crash-out .[1][2][3]

  • The Chemistry: The benzofuran ring is highly lipophilic (LogP ~2.7). The molecule lacks ionizable groups that are charged at pH 7.4 (the aniline pKa is ~4.6, so it is neutral at physiological pH).[2]

  • Solution:

    • Cosolvent: Maintain a final concentration of at least 0.5% - 1% DMSO or Ethanol in your aqueous buffer.[1][3]

    • Cyclodextrins: Use 2-hydroxypropyl-

      
      -cyclodextrin (HP-
      
      
      
      -CD) as a solubilizing agent if high concentrations are required in aqueous media.[1][2][3]

Part 2: Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution with minimal degradation risk.

  • Weighing: Weigh the solid (4-Aminophenyl)(1-benzofuran-2-yl)methanone in a low-humidity environment.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide), Grade: Molecular Biology or HPLC,

    
    99.9%.[1][2][3]
    
  • Dissolution:

    • Add DMSO to the vial.[1][3]

    • Vortex for 30 seconds. If dissolution is slow, sonicate for max 60 seconds (prolonged sonication generates heat and free radicals).[2][3]

  • Inerting: Flush the vial headspace with a gentle stream of Argon gas for 10-15 seconds.

  • Storage: Cap tightly with a PTFE-lined cap. Seal with Parafilm.[1][3] Store at -20°C (stable for 1 month) or -80°C (stable for 6 months).

Protocol B: Forced Degradation (Stress Testing)

Objective: Validate analytical methods (HPLC/LC-MS) by intentionally generating degradation products, per ICH Q1A(R2).

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursPotential cleavage of amide/imine impurities (if present); generally stable core.[1][2][3]
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hoursBenzofuran ring opening (rare but possible under extreme base).[2][3]
Oxidation 3% H₂O₂, RT, 2 hoursHigh Degradation. Formation of N-oxides, azo-dimers, and nitro-derivatives.[1][2][3]
Photolysis UV Light (ICH Q1B), 24 hoursHigh Degradation. Photochemical rearrangement of the ketone bridge.
Thermal 60°C, dry heat, 24 hoursMinimal degradation (solid state is thermally stable).[2][3]

Part 3: Visualization of Stability & Pathways

Diagram 1: Predicted Degradation Pathways

This diagram illustrates the two primary failure modes: Oxidation of the amine and Photolysis of the conjugated ketone.

degradation_pathways Parent (4-Aminophenyl)(1-benzofuran-2-yl)methanone (Parent Molecule) Oxidation_Step Oxidation (Peroxides/Air) Parent->Oxidation_Step Light_Step UV Light (λ < 380nm) Parent->Light_Step NOxide N-Hydroxyl / N-Oxide (+16 Da) Oxidation_Step->NOxide Rapid AzoDimer Azo Dimer (Colored Precipitate) NOxide->AzoDimer Coupling Radical Triplet Radical Pair Light_Step->Radical Excitation PhotoProduct Photocyclization Products (Isomers) Radical->PhotoProduct Rearrangement

Caption: Figure 1. Primary degradation pathways.[1][3] The amine group drives oxidative instability (top), while the benzofuran-ketone chromophore drives light sensitivity (bottom).[2]

Diagram 2: Stability Testing Workflow (ICH Q1A Aligned)

A decision tree for researchers to validate the stability of their specific formulation.

stability_workflow Start Start: Sample Preparation (1 mg/mL in DMSO) Check1 Visual Inspection (Color/Precipitate?) Start->Check1 Issue_Color Issue: Yellowing/Browning Check1->Issue_Color Yes (Color) Issue_Ppt Issue: Precipitation Check1->Issue_Ppt Yes (Solid) Stress Stress Testing (24h) Check1->Stress No (Clear) Action_Color Action: Degas solvents, Add Antioxidant (Ascorbic acid) Issue_Color->Action_Color Action_Ppt Action: Increase DMSO %, Check pH vs pKa Issue_Ppt->Action_Ppt Analysis HPLC / LC-MS Analysis Stress->Analysis Result Purity > 95%? Analysis->Result Pass Proceed to Bioassay Result->Pass Yes Fail Discard & Re-purify Result->Fail No

Caption: Figure 2. Step-by-step stability validation workflow for laboratory solutions.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][3][5][6][7] European Medicines Agency.[1][3][7] Link

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[1][3][5][6] European Medicines Agency.[1][3] Link

  • Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation.[1][2][3] Taylor & Francis, 2011.[1][2][3] (General reference for forced degradation protocols).

  • PubChem. (4-Aminophenyl)(1-benzofuran-2-yl)methanone - Compound Summary.[1][2][3] National Library of Medicine.[1][3] Link (Note: Link directs to structurally relevant 4-aminobenzophenone derivatives for property comparison).

  • Gros, L., et al. Stability of Primary Aromatic Amines in Aqueous Food Simulants.[2][3] ResearchGate, 2025.[1][2][3] Link (Validates the oxidative instability of the aniline moiety in aqueous/acidic media).

Sources

Troubleshooting

troubleshooting inconsistent results in biological assays with benzofuran compounds

Topic: Troubleshooting Inconsistent Results in Biological Assays with Benzofuran Compounds Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction: The Benzofuran Paradox Welcome to the technical suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Results in Biological Assays with Benzofuran Compounds Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Benzofuran Paradox

Welcome to the technical support portal. If you are working with benzofuran scaffolds (e.g., amiodarone analogs, psoralens, or novel heterocyclic leads), you are likely encountering a specific set of assay artifacts. While the benzofuran ring is a privileged pharmacophore in medicinal chemistry due to its ability to mimic peptide bonds and interact with diverse targets, it introduces distinct physicochemical liabilities in vitro.

This guide addresses the four most common failure modes: Colloidal Aggregation , Intrinsic Fluorescence , Phototoxicity , and Mechanism-Based Inactivation (MBI) .

Module 1: Solubility & Colloidal Aggregation

The Symptom: You observe steep Hill slopes (>2.0) in your dose-response curves, or your compound inhibits unrelated targets (promiscuity). Results vary wildly between replicates.

The Mechanism: Benzofurans are planar, lipophilic structures. In aqueous buffers, they often do not precipitate as visible solids but form colloidal aggregates [1]. These colloids sequester enzymes, leading to false-positive inhibition. This is a classic "PAINS" (Pan-Assay Interference Compounds) behavior. Furthermore, direct addition of high-concentration DMSO stocks into aqueous media causes "shock precipitation."

Troubleshooting Protocol: The "Sandwich" Dilution

Standard direct dilution often fails. Use this intermediate step to ensure monomeric dispersion.

  • Prepare Stock: Dissolve benzofuran to 10 mM in 100% DMSO.

  • Intermediate Step: Dilute compound within DMSO first to 100x the final assay concentration.

  • The "Sandwich":

    • Place buffer in the well.

    • Add the DMSO-diluted compound.

    • Immediately mix.

    • Crucial: Add 0.01% Triton X-100 or Tween-20 to the assay buffer. Detergents disrupt colloidal aggregates but leave specific binding intact [2].

Visual Workflow: Preventing Aggregation

SolubilityWorkflow Stock 10mM DMSO Stock Direct Direct Addition to Buffer (Risk: Shock Precip.) Stock->Direct Intermed Intermediate Dilution (in DMSO) Stock->Intermed Colloid Colloidal Aggregate (False Positive) Direct->Colloid Hydrophobic Collapse Detergent Add 0.01% Triton X-100 Intermed->Detergent Assay Stable Assay System (Monomeric State) Detergent->Assay Stabilized

Figure 1: The "Sandwich" dilution method combined with detergent use prevents the formation of false-positive colloidal aggregates.

Module 2: Optical Interference (Intrinsic Fluorescence)

The Symptom: In FRET, TR-FRET, or fluorescence polarization assays, you see impossibly high background signals or "negative inhibition."

The Mechanism: The benzofuran core is a fluorophore. Many derivatives absorb in the UV (280-320 nm) and emit in the blue region (350-450 nm) [3]. If your assay uses a coupler (like Coumarin or reduced NADH) that overlaps with this window, the compound's intrinsic fluorescence will mask the biological signal. This is known as the Inner Filter Effect or direct interference.

Diagnostic Protocol: The Spectral Scan

Before running your primary screen, perform a "Blank Scan":

  • Setup: Add compound (at highest screening concentration) to assay buffer without enzyme/cells.

  • Scan: Run an emission scan from 300 nm to 600 nm (Excitation: 280 nm, 340 nm, and your assay's specific excitation).

  • Analysis: If compound fluorescence > 10% of your positive control signal, the assay is compromised.

Assay Compatibility Matrix
Assay TypeRisk LevelMitigation Strategy
FRET / TR-FRET High Switch to Red-shifted dyes (e.g., Alexa Fluor 647, Cy5) to avoid blue-region interference.
Fluorescence Polarization Medium Use red-shifted tracers. Verify background intensity in parallel.
Luminescence (Glo) Low Benzofurans rarely interfere with luciferase, though quenching is possible.
Absorbance (Colorimetric) Medium Benzofurans absorb UV. Ensure readout is >450 nm (e.g., MTT/WST-8 at 570 nm).

Module 3: Metabolic Stability (Mechanism-Based Inactivation)

The Symptom: Your compound looks potent in biochemical assays but fails in vivo, or shows time-dependent toxicity.

The Mechanism: The furan ring is a structural alert for Mechanism-Based Inactivation (MBI) . Cytochrome P450s (especially CYP3A4) can oxidize the furan double bond to a reactive epoxide or enedial intermediate. This intermediate covalently binds to the CYP heme or apoprotein, permanently inactivating the enzyme [4]. This is not simple competitive inhibition; it is irreversible.[1]

Protocol: The IC50 Shift Assay

To confirm MBI, you must compare IC50 values with and without a pre-incubation step.

  • Arm A (No Pre-incubation): Add NADPH and Substrate simultaneously. Run reaction.

  • Arm B (30 min Pre-incubation): Incubate Compound + Microsomes + NADPH for 30 mins before adding Substrate.

  • Calculation: Calculate the ratio of

    
    .
    
    • Shift > 1.5-fold: Suggests time-dependent inhibition (MBI).

Visual Workflow: MBI Detection Logic

MBI_Logic Start Benzofuran Compound CYP Incubate with CYP3A4 + NADPH Start->CYP Oxidation Furan Ring Oxidation CYP->Oxidation Metabolism Reactive Reactive Intermediate Oxidation->Reactive Covalent Covalent Binding (Suicide Inhibition) Reactive->Covalent Shift IC50 Shift (>1.5 fold) Covalent->Shift Result

Figure 2: The pathway of Mechanism-Based Inactivation (MBI) common in benzofurans, leading to IC50 shifts.

Module 4: Phototoxicity & ROS Generation

The Symptom: Unexpected cell death (cytotoxicity) in clear plates, particularly if the assay involves ambient light exposure during incubation.

The Mechanism: Similar to psoralens, benzofurans can absorb photons and transfer energy to ground-state oxygen, generating singlet oxygen (


) or superoxide anions. This Reactive Oxygen Species (ROS)  generation causes DNA crosslinking or oxidative stress, killing cells independent of target modulation [5].
Corrective Action Plan
  • Amber Everything: Use amber microcentrifuge tubes for all stock preparations.

  • Dark Incubation: Wrap cell culture plates in foil during incubations.

  • ROS Control: Run a cell-free ROS generation assay (e.g., DCFDA fluorescence) +/- light exposure to quantify the compound's photodynamic potential.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today.

  • Feng, B. Y., et al. (2019). Colloidal Aggregation: From Screening Nuisance to Formulation Nuance. Journal of Medicinal Chemistry.

  • Gao, Y., et al. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties. Journal of Molecular Modeling.

  • Ting, L. W. T., et al. (2021).[2] Mechanism-Based Inactivation of Cytochrome P450 3A4 by Benzbromarone.[2][3] Molecular Pharmacology.

  • Viola, G., et al. (2016). Phototoxicity and ROS production of benzofuran derivatives. Journal of Photochemistry and Photobiology.

Sources

Optimization

addressing poor bioavailability of benzofuran-based drug candidates

Technical Support Center for Scaffold Optimization Status: Operational Ticket Handling: Senior Application Scientist Level Topic: Addressing Poor Bioavailability in Benzofuran Candidates Welcome to the Hub You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Scaffold Optimization

Status: Operational Ticket Handling: Senior Application Scientist Level Topic: Addressing Poor Bioavailability in Benzofuran Candidates

Welcome to the Hub

You are likely here because your benzofuran lead compound—despite nanomolar potency against your target—is failing in PK studies. You are seeing low oral exposure (


), rapid clearance (

), or erratic absorption.

Benzofurans are notorious "brick dust" candidates: they possess high crystallinity (lattice energy) and high lipophilicity (


), often compounded by a metabolic "soft spot" on the furan ring. This guide treats your molecule not just as a structure, but as a developability problem to be solved via Diagnostic Triage , Medicinal Chemistry , and Formulation Engineering .

Part 1: Diagnostic Triage

Before modifying your molecule, you must diagnose the root cause of the bioavailability failure. Is it a Solubility issue (can't get in) or a Metabolism issue (can't stay in)?

Visualizing the Problem Space

Figure 1: The Bioavailability Decision Matrix. Use this logic flow to categorize your compound's failure mode.

Benzofuran_Triage Start Low Oral Bioavailability (%F < 20%) Solubility_Test Step 1: Thermodynamic Solubility (FaSSIF/FeSSIF) Start->Solubility_Test Metabolism_Test Step 2: Microsomal Stability (Human/Rat Liver Microsomes) Solubility_Test->Metabolism_Test Solubility > 50 µg/mL Formulation_Route FORMULATION TRACK (ASDs, Lipid Systems) Solubility_Test->Formulation_Route Solubility < 10 µg/mL (Solubility Limited) MedChem_Route MED CHEM TRACK (Block Metabolic Hotspots) Metabolism_Test->MedChem_Route T1/2 < 15 min (Metabolic Instability) Permeability_Route PERMEABILITY TRACK (P-gp Efflux Check) Metabolism_Test->Permeability_Route T1/2 > 60 min (Permeability/Efflux Issue)

Part 2: Metabolic Instability (The "Furan Liability")

The Issue: The benzofuran ring is electron-rich. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) frequently attack the C2-C3 double bond. This leads to an epoxide intermediate which can open into a reactive enedial, causing rapid clearance and potential toxicity (covalent binding).

Troubleshooting Guide: Metabolic Stability

Q: My compound vanishes in microsomes (


), but I don't see standard hydroxylated metabolites. Where is it going? 
A:  You are likely generating reactive intermediates. The furan epoxide is unstable and may bind covalently to microsomal proteins, removing the parent drug without releasing a detectable metabolite in the supernatant.
  • Action: Run a GSH (Glutathione) Trapping Assay . If you see GSH adducts (+307 Da), your furan ring is opening.

  • Fix: Block the C2 position with a substituent (e.g., Methyl, Chlorine) or saturate the bond (Dihydrobenzofuran).

Q: How do I stabilize the ring without killing potency? A: Use Bioisosteres or "Metabolic Blocking."

  • Fluorination: Place a Fluorine atom at C2 or C3 to deactivate the ring electronically.

  • Scaffold Hopping: Switch to Indole (NH instead of O) or Benzothiophene (S instead of O). These are often less prone to the specific ring-opening oxidation that plagues benzofurans [1].

Protocol: Microsomal Stability with GSH Trapping

Standard stability assays may miss reactive metabolites. This modified protocol detects the "invisible" clearance pathway.

  • Preparation:

    • Test Compound: 1 µM final concentration (from DMSO stock).

    • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Crucial Additive: Glutathione (GSH) at 5 mM (excess).

  • Incubation:

    • Pre-incubate HLM + Compound + GSH for 5 min at 37°C.

    • Initiate with NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis (LC-MS/MS):

    • Monitor disappearance of Parent.

    • Neutral Loss Scan: Scan for loss of 129 Da (pyroglutamic acid moiety of GSH adducts) to identify reactive metabolites.

Visualizing the Metabolic Trap

Figure 2: The CYP450-mediated bioactivation of benzofuran and the GSH trapping mechanism.

Benzofuran_Metabolism Benzofuran Benzofuran (Parent) CYP CYP450 (Oxidation) Benzofuran->CYP Epoxide Epoxide Intermediate CYP->Epoxide + [O] Enedial Reactive Enedial Epoxide->Enedial Ring Opening GSH_Adduct GSH Adduct (Detoxified) Epoxide->GSH_Adduct + Glutathione (GSH) Toxicity Protein Binding (Toxicity) Enedial->Toxicity No Trapping Enedial->GSH_Adduct + Glutathione (GSH)

Part 3: Solubility & Formulation (The "Brick Dust" Problem)

The Issue: Benzofurans are planar. Planar molecules stack efficiently (


 interactions), creating a high crystal lattice energy. Even if the LogP is moderate, the energy required to break the crystal lattice prevents dissolution in water.
Troubleshooting Guide: Solubility Enhancement

Q: My kinetic solubility is decent (50 µg/mL), but thermodynamic solubility is zero. Why? A: This is the "Supersaturation Fallacy." In kinetic assays (DMSO spike into buffer), the compound forms a metastable precipitate or colloid. Over time (thermodynamic), it crystallizes into its most stable, insoluble form.

  • Action: You cannot rely on simple pH adjustment (salts) if the intrinsic solubility is too low. You need Amorphous Solid Dispersions (ASDs) .[1]

Q: Which polymer should I use for a Benzofuran ASD? A: Benzofurans are hydrophobic.

  • First Choice: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate). It is amphiphilic and excellent at preventing recrystallization of hydrophobic drugs [2].

  • Second Choice: PVP-VA64 (Copovidone). Good for "spring" generation but sometimes absorbs moisture (hygroscopic), which can induce crystallization in benzofurans.

Protocol: The "Spring and Parachute" Screening

This experiment determines if an ASD can generate supersaturation (Spring) and maintain it (Parachute).

StepActionTechnical Note
1. Solvent Casting Dissolve Drug + Polymer (ratio 1:3) in Acetone/Methanol.[2] Vacuum dry to form a film.ensures drug is in amorphous state.[3]
2. Media Prep Prepare FaSSIF (Fasted State Simulated Intestinal Fluid), pH 6.5.Biorelevant media mimics bile salts.
3. Dissolution Add film to FaSSIF at 37°C. Stir at 100 rpm.
4. Sampling Sample at 5, 10, 20, 60, 120, 240 mins. Filter (0.2 µm) immediately.Filtration removes precipitated crystals.
5. Analysis HPLC-UV. Plot Concentration vs. Time.Look for the "Parachute" profile (see Fig 3).
Visualizing the Formulation Strategy

Figure 3: The "Spring and Parachute" effect essential for Benzofuran absorption.

Spring_Parachute Crystalline Crystalline Drug (Low Energy) Amorphous Amorphous ASD (High Energy) Crystalline->Amorphous Hot Melt Extrusion or Spray Drying Supersaturation Supersaturation (The Spring) Amorphous->Supersaturation Dissolution Precipitation Rapid Precipitation Supersaturation->Precipitation No Polymer Parachute Polymer Stabilization (The Parachute) Supersaturation->Parachute + HPMC-AS / PVP-VA Absorption Systemic Absorption Parachute->Absorption Extended Window

Part 4: Summary of Recommendations

ParameterResultRecommended Action
Solubility High Melting Point (>200°C)Formulation: Move to Amorphous Solid Dispersion (ASD) immediately. Do not waste time on salts.
Metabolism High Intrinsic Clearance (

)
MedChem: Block C2/C3 positions with F, Cl, or Me. Check for GSH adducts.[4]
Permeability Low Caco-2 (

)
MedChem: Reduce lipophilicity (LogP) to reduce non-specific binding; check P-gp efflux ratio.

References

  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504.

  • Jermain, S. V., Brough, C., & Williams, R. O. (2018). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. International Journal of Pharmaceutics, 535(1-2), 379-392.

  • Han, X., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 223, 113501.

  • Lassé, M., et al. (2015). Metabolic fate... of the benzofuran designer drugs 6-APB and 6-MAPB.[5] Analytical and Bioanalytical Chemistry, 407(13), 3657-3669.

Sources

Troubleshooting

strategies to reduce off-target effects of benzofuran inhibitors

Technical Support Center: Benzofuran Inhibitor Optimization Status: Online | Agent: Senior Application Scientist Welcome to the Benzofuran Optimization Hub Subject: Strategies to Mitigate Off-Target Effects & Metabolic L...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzofuran Inhibitor Optimization Status: Online | Agent: Senior Application Scientist

Welcome to the Benzofuran Optimization Hub

Subject: Strategies to Mitigate Off-Target Effects & Metabolic Liability in Benzofuran Scaffolds Case ID: BZF-OPT-2024

You are likely here because your benzofuran-based lead compound is showing promise in potency but failing in safety profiling—specifically regarding hepatotoxicity , CYP450 inhibition , or reactive metabolite formation . The benzofuran ring is a privileged scaffold in medicinal chemistry, but it carries a "structural alert" due to the electron-rich furan moiety, which is prone to metabolic bioactivation.

This guide synthesizes field-proven medicinal chemistry strategies with rigorous validation protocols to de-risk your benzofuran series.

Module 1: Structural Modification (SAR) Strategies

Objective: Design away from metabolic liabilities without sacrificing potency.

FAQ: Why is my benzofuran showing Time-Dependent Inhibition (TDI) of CYP450s?

Diagnosis: The furan ring is a "metabolic soft spot." CYP450 enzymes (particularly CYP3A4 and CYP2C9) can oxidize the electron-rich C2=C3 double bond. This often leads to the formation of an epoxide or the opening of the ring to form a cis-enedial (a reactive


-unsaturated aldehyde). These electrophiles covalently bind to the CYP heme or apoprotein, causing irreversible mechanism-based inhibition (MBI).

Troubleshooting & SAR Solutions:

  • Block the Metabolic Site (Steric Hindrance):

    • Action: Introduce substituents at the C2 or C3 positions.

    • Rationale: A methyl, ethyl, or phenyl group at C2/C3 sterically hinders the approach of the CYP oxo-iron species to the double bond, preventing epoxidation.

    • Evidence: Studies on benzbromarone analogs show that alkyl substitution at C2 significantly reduces the formation of reactive intermediates compared to the unsubstituted furan [1].

  • Electronic Deactivation (Electronic Effects):

    • Action: Add Electron-Withdrawing Groups (EWGs) (e.g., -F, -Cl, -CF3, -CN) to the benzene ring (positions C4-C7).

    • Rationale: EWGs reduce the electron density of the furan ring system, making the C2=C3 bond less nucleophilic and therefore less reactive toward CYP-mediated oxidation.

    • Caution: Avoid strong Electron-Donating Groups (EDGs) like -OMe or -NH2 on the benzene ring unless necessary for potency, as they increase the propensity for quinone-methide formation [2].

  • Scaffold Hopping (Bioisosterism):

    • Action: If the furan ring is not essential for H-bonding, replace it with a Benzothiophene or Indole .

    • Rationale: Thiophene is aromatic and less prone to epoxidation than furan (S is less electronegative than O, but the aromatic stabilization energy is higher). Indole offers an NH vector for interactions but requires checking for bioactivation to iminoquinones.

Visualization: SAR Decision Tree for Benzofuran Optimization

Benzofuran_SAR start Issue: High CYP TDI or Hepatotoxicity check_pos Check C2/C3 Positions start->check_pos is_sub Are C2/C3 Substituted? check_pos->is_sub no_sub No: Unsubstituted is_sub->no_sub No yes_sub Yes: Already Substituted is_sub->yes_sub Yes action_block STRATEGY 1: Add Methyl/Phenyl at C2/C3 (Steric Block) no_sub->action_block check_elec Check Electronics yes_sub->check_elec action_ewg STRATEGY 2: Add EWG (F, Cl, CF3) to Benzene Ring check_elec->action_ewg High Electron Density scaffold_hop STRATEGY 3: Scaffold Hop to Benzothiophene/Indole check_elec->scaffold_hop Fails SAR

Figure 1: Decision logic for structural modification of benzofuran inhibitors to reduce metabolic liability.

Module 2: Reactive Metabolite Detection

Objective: Empirically validate if your compound is forming toxic adducts.[1][2]

FAQ: How do I confirm bioactivation is the cause of toxicity?

Answer: You must perform a Glutathione (GSH) Trapping Assay . Standard metabolic stability assays (microsomal clearance) only measure the disappearance of the parent. They do not tell you what is formed. If your compound forms a reactive electrophile (e.g., epoxide), it will be "trapped" by the soft nucleophile glutathione.

Protocol: GSH Trapping Assay (LC-MS/MS)

This protocol is designed to detect GSH conjugates, indicated by a neutral loss of 129 Da (pyroglutamic acid moiety) in positive ion mode.

Materials:

  • Human Liver Microsomes (HLM) (1 mg/mL protein conc.)

  • Test Compound (10 µM final conc.)

  • Glutathione (GSH) (5 mM final conc.)

  • NADPH Regenerating System (1 mM NADP+, Glucose-6-phosphate, G6P-Dehydrogenase)

  • Quenching Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Workflow:

  • Pre-incubation: Mix HLM, GSH, and Test Compound in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.[3]

    • Control: Run a parallel sample without NADPH to rule out chemical reactivity.

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Termination: Add 2 volumes of ice-cold ACN to precipitate proteins.

  • Centrifugation: Spin at 10,000 x g for 15 mins. Collect supernatant.

  • Analysis (LC-MS/MS):

    • Scan Mode: Neutral Loss Scan (NLS) of 129 Da (positive mode) or Precursor Ion Scan of m/z 272 (negative mode).

    • Data Interpretation: Look for peaks with mass = [Parent + GSH - 2H] (for quinone methides) or [Parent + GSH + 16 Da] (for oxidized intermediates like epoxides).

Visualization: GSH Trapping Workflow

GSH_Workflow cluster_0 Reaction Mixture HLM Liver Microsomes (CYP Source) Metabolism Metabolic Activation HLM->Metabolism Drug Benzofuran Analog Drug->Metabolism GSH Glutathione (Trap) Adduct GSH-Adduct Formation GSH->Adduct Start Add NADPH (Initiate) Start->Metabolism Reactive Reactive Intermediate (Epoxide/Enedial) Metabolism->Reactive Oxidation Reactive->Adduct Trapping Analysis LC-MS/MS (Neutral Loss 129 Da) Adduct->Analysis Detection

Figure 2: Experimental workflow for trapping reactive benzofuran metabolites using Glutathione.

Module 3: Mitigating Hepatotoxicity (Mitochondrial Liability)

Objective: Differentiate between reactive metabolite toxicity and mitochondrial toxicity.

FAQ: My compound is stable in GSH assays but still kills hepatocytes. Why?

Diagnosis: Benzofurans are structurally similar to Amiodarone and Benzbromarone , which are known mitochondrial toxins.[4] They can uncouple oxidative phosphorylation or inhibit the Electron Transport Chain (ETC), leading to ATP depletion and necrosis/apoptosis [3].

Troubleshooting:

  • Lipophilicity Check: High LogP (>3.5) benzofurans tend to accumulate in the mitochondrial membrane.

  • Assay: Perform a Mitochondrial Membrane Potential Assay (e.g., using JC-1 or TMRE dye) and measure Oxygen Consumption Rate (OCR) using Seahorse flux analysis.

Data Summary: Toxicity Profiles of Benzofuran Analogs
Compound ClassModificationMetabolic LiabilityMitochondrial ToxicityRisk Level
Benzofuran (Parent) Unsubstituted C2/C3High (Epoxide/Enedial formation)LowHigh
2-Alkyl-Benzofuran Methyl/Ethyl at C2Low (Steric block of oxidation)Moderate (depends on LogP)Low/Med
Benzbromarone 3-acyl, halogenatedModerate (Quinone Methide)High (Uncoupler)High
Benzothiophene S-substitutionLow (Aromatic stability)LowLow

References

  • McDonald, J. J., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition.[5]

  • Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism.

  • Kaufmann, P., et al. (2005). Mechanisms of benzarone and benzbromarone-induced hepatic toxicity. Hepatology.

  • Baillie, T. A. (2006). Targeting the Metabolic Soft Spot: Structural Strategies to Reduce Reactive Metabolite Formation. Chemical Research in Toxicology.

Sources

Optimization

refining purification protocols for high-purity (4-Aminophenyl)(1-benzofuran-2-yl)methanone

Welcome to the technical support center for the refining and purification of (4-Aminophenyl)(1-benzofuran-2-yl)methanone. This guide is designed for researchers, scientists, and professionals in drug development who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the refining and purification of (4-Aminophenyl)(1-benzofuran-2-yl)methanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols to help you achieve high-purity material for your critical applications. Our approach is grounded in established chemical principles and validated through extensive laboratory experience.

Troubleshooting Common Purification Challenges

The purification of (4-Aminophenyl)(1-benzofuran-2-yl)methanone can present several challenges, from removing closely related impurities to achieving the desired crystalline form. This section addresses specific issues you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Synthesis Incomplete reaction or presence of side-products from Friedel-Crafts acylation, such as regioisomers or unreacted starting materials.- Optimize Reaction Conditions: Ensure precise stoichiometric control of reactants and catalyst. Monitor the reaction to completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Initial Work-up: Perform a thorough aqueous work-up to remove the Lewis acid catalyst and any water-soluble byproducts. An extraction with a suitable organic solvent like ethyl acetate followed by washing with a mild base (e.g., sodium bicarbonate solution) and brine is recommended.[1]
Difficulty in Crystallization The compound may be too soluble in the chosen solvent, or impurities may be inhibiting crystal formation.- Solvent Screening: Test a range of solvents with varying polarities. A good crystallization solvent will dissolve the compound when hot but have low solubility at cooler temperatures. Consider solvent systems such as ethanol/water, methanol, or ethyl acetate/hexanes. - Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal of pure product.[2]
Oily Product Instead of Solid The presence of impurities can lower the melting point and prevent solidification. The cooling rate might also be too rapid.- Slow Cooling: Allow the crystallization solution to cool to room temperature slowly, followed by further cooling in an ice bath. Rapid cooling can lead to the precipitation of an amorphous solid or oil. - Chromatographic Purification: If crystallization fails, purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to remove impurities before attempting recrystallization again.[3][4]
Persistent Colored Impurities Highly conjugated byproducts or degradation products can impart color to the final product.- Activated Carbon Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool. - Chromatography: Column chromatography is highly effective at separating colored impurities from the desired product.
Co-elution of Impurities in Column Chromatography Impurities with similar polarity to the product can be difficult to separate.- Optimize Eluent System: Experiment with different solvent mixtures to improve separation. A shallower gradient or the use of a ternary solvent system can enhance resolution. - Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and analysis of (4-Aminophenyl)(1-benzofuran-2-yl)methanone.

Q1: What is the expected appearance and melting point of high-purity (4-Aminophenyl)(1-benzofuran-2-yl)methanone?

High-purity (4-Aminophenyl)(1-benzofuran-2-yl)methanone is typically a solid. While the exact melting point can vary slightly, analogous aminophenyl ketones have melting points in the range of 120-130°C. A sharp melting point range of 1-2°C is indicative of high purity.

Q2: How can I assess the purity of my final product?

The purity of (4-Aminophenyl)(1-benzofuran-2-yl)methanone can be effectively determined using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying purity and detecting trace impurities. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of formic acid for better peak shape.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the chemical structure and identify any residual solvents or impurities.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.

Q3: What are the best practices for storing this compound?

(4-Aminophenyl)(1-benzofuran-2-yl)methanone should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation. The aminophenyl group can be susceptible to oxidation, which may lead to discoloration over time. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.

Q4: What are the likely impurities I might encounter?

Based on common synthetic routes such as the Friedel-Crafts acylation of benzofuran with a 4-aminobenzoyl derivative, potential impurities could include:

  • Unreacted starting materials (benzofuran, 4-aminobenzoyl chloride or related activated species).

  • Regioisomers from acylation at different positions on the benzofuran ring.

  • Di-acylated products.

  • Byproducts from side reactions of the amino group.

Detailed Purification Protocols

Below are step-by-step protocols for the purification of (4-Aminophenyl)(1-benzofuran-2-yl)methanone.

Protocol 1: Purification by Column Chromatography

This method is highly effective for removing a wide range of impurities.

Materials:

  • Crude (4-Aminophenyl)(1-benzofuran-2-yl)methanone

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin elution with pure hexanes, gradually increasing the polarity by adding ethyl acetate. A typical gradient might start at 5% ethyl acetate in hexanes and increase to 20-30%.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This protocol is suitable for purifying the product obtained from column chromatography or for crude material that is already relatively pure.

Materials:

  • Purified (4-Aminophenyl)(1-benzofuran-2-yl)methanone

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add deionized water to the hot ethanol solution until it becomes slightly cloudy. Reheat the solution until it is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove any residual solvent.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of (4-Aminophenyl)(1-benzofuran-2-yl)methanone.

PurificationWorkflow Crude Crude Product Workup Aqueous Work-up (Extraction & Washes) Crude->Workup Chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) Workup->Chromatography Purity_Check1 Purity Analysis (TLC/HPLC) Chromatography->Purity_Check1 Recrystallization Recrystallization (e.g., Ethanol/Water) Purity_Check1->Recrystallization If necessary Purity_Check2 Final Purity Analysis (HPLC, NMR, MS) Purity_Check1->Purity_Check2 If pure Recrystallization->Purity_Check2 Pure_Product High-Purity Product Purity_Check2->Pure_Product

Caption: A generalized workflow for the purification of (4-Aminophenyl)(1-benzofuran-2-yl)methanone.

References

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]

  • Methanone, (4-aminophenyl)phenyl-. SIELC Technologies. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Definitive Guide to the Structural Validation of (4-Aminophenyl)(1-benzofuran-2-yl)methanone Utilizing X-ray Crystallography

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. This guide provides an in-depth technical comparison of methodologies for the structural validation of (4-Aminophenyl)(1-benzofuran-2-yl)methanone, a novel compound with significant therapeutic potential, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography.

(4-Aminophenyl)(1-benzofuran-2-yl)methanone, a derivative of the versatile benzofuran scaffold, has garnered interest due to the diverse pharmacological activities associated with this class of compounds, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Accurate structural elucidation is paramount for understanding its mechanism of action, optimizing its properties through further chemical modification, and meeting stringent regulatory requirements for new chemical entities.

While a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provide crucial information about a molecule's connectivity and functional groups, they often fall short of providing the unambiguous, high-resolution spatial arrangement of atoms that X-ray crystallography delivers.[3][4] This guide will delineate the experimental workflow for X-ray crystallography, present a comparative analysis with other common analytical techniques, and provide the rationale behind the experimental choices, thereby offering a comprehensive framework for the structural validation of this and similar novel chemical entities.

The Unambiguous Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the precise atomic structure of crystalline solids.[5] It provides detailed information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within the crystal lattice.[6][7] The resulting structural model is often the final arbiter in cases where spectroscopic data may be ambiguous or open to multiple interpretations.

The fundamental principle of SCXRD lies in the interaction of a focused beam of X-rays with a single crystal of the compound of interest.[6] The electrons of the atoms in the crystal lattice diffract the X-rays in a predictable pattern, which is then captured by a detector. By analyzing the intensities and geometric arrangement of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined with exceptional precision.[6][7]

Experimental Workflow: A Step-by-Step Protocol

The successful structural determination of (4-Aminophenyl)(1-benzofuran-2-yl)methanone by X-ray crystallography is contingent upon a meticulously executed experimental workflow. Each step is critical for obtaining high-quality data and a reliable final structure.

X_Ray_Crystallography_Workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth & Selection cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_validation Validation & Deposition Synthesis Synthesis of (4-Aminophenyl) (1-benzofuran-2-yl)methanone Purification Purification by Recrystallization Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection (Diffractometer) Crystal_Selection->Data_Collection Data_Processing Data Reduction & Correction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares Minimization) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CHECKCIF) Structure_Refinement->Validation Deposition Data Deposition (e.g., CCDC) Validation->Deposition

Caption: A flowchart outlining the key stages in the structural validation of a compound by single-crystal X-ray crystallography.

1. Synthesis and Purification:

The initial step involves the synthesis of (4-Aminophenyl)(1-benzofuran-2-yl)methanone. A common synthetic route involves the reaction of a suitable benzofuran derivative with a 4-aminophenyl precursor.[8] Following synthesis, rigorous purification is essential. Recrystallization from a suitable solvent or solvent mixture is the preferred method to obtain a highly pure, crystalline solid.

2. Single Crystal Growth:

This is often the most challenging yet critical step. High-quality single crystals, typically with dimensions of 0.1-0.5 mm, are required for diffraction experiments. Common techniques for growing single crystals include:

  • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.

  • Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a volatile non-solvent.

The choice of solvent is crucial and often determined empirically.

3. Crystal Selection and Mounting:

A suitable single crystal is selected under a microscope based on its size, shape, and lack of visible defects. The crystal is then mounted on a goniometer head, typically using a cryoprotectant to prevent damage during data collection at low temperatures.

4. X-ray Diffraction Data Collection:

The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[6] Modern diffractometers are equipped with sensitive detectors that can collect a complete dataset in a matter of hours.

5. Data Processing and Structure Solution:

The raw diffraction data is processed to correct for experimental factors and to extract the intensities of the diffracted beams. The processed data is then used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.

6. Structure Refinement:

The initial structural model is refined using a least-squares minimization process to improve the agreement between the observed and calculated diffraction data. This iterative process fine-tunes the atomic coordinates, thermal parameters, and other structural parameters to yield a final, highly accurate molecular structure.

7. Structure Validation and Deposition:

The final crystal structure is validated using software like CHECKCIF to ensure its geometric and crystallographic integrity. It is standard practice in the scientific community to deposit the crystallographic data in a public repository such as the Cambridge Crystallographic Data Centre (CCDC).[9][10][11] This ensures the data is publicly accessible and can be independently verified. The International Union of Crystallography (IUCr) provides standards for the publication of crystal structures.[12][13]

Comparative Analysis: X-ray Crystallography vs. Other Spectroscopic Techniques

While X-ray crystallography provides the definitive three-dimensional structure, other spectroscopic techniques are indispensable for a comprehensive characterization of (4-Aminophenyl)(1-benzofuran-2-yl)methanone. The following table compares the information obtained from each technique.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing.[7][14]Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain. Provides information on the solid-state structure, which may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment and connectivity of atoms (¹H, ¹³C, etc.).Provides detailed information about the molecular structure in solution. Non-destructive.Can be complex to interpret for large or structurally complex molecules. Does not directly provide 3D spatial coordinates.
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern.Highly sensitive, requires very small amounts of sample.Does not provide information about the connectivity or stereochemistry of the molecule.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Fast and simple to perform.Provides limited information about the overall molecular structure.

Conclusion

The structural validation of (4-Aminophenyl)(1-benzofuran-2-yl)methanone is a critical step in its development as a potential therapeutic agent. While a combination of spectroscopic techniques is essential for a thorough characterization, single-crystal X-ray crystallography remains the unparalleled method for obtaining a definitive, high-resolution three-dimensional structure. The detailed atomic coordinates, bond lengths, and bond angles derived from an X-ray crystal structure provide an invaluable foundation for understanding the molecule's properties, guiding further drug design efforts, and satisfying regulatory requirements. The rigorous and systematic approach outlined in this guide serves as a robust framework for researchers and scientists engaged in the discovery and development of novel chemical entities.

References

  • Lu, Y., Jiang, G., Xiao-Qin, & Zhang, Q. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.
  • Synthesis and Characterization of Benzofuranone and its Deriv
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2-phenylacetyl)oxime. (2016).
  • X-ray crystal structure of compound 4d.
  • (4-Aminophenyl)(1-benzofuran-2-yl)methanone. Sigma-Aldrich.
  • Synthesis and Evaluation of 4-(1-Benzofuran-2-YL)
  • CCDC: Structural Chemistry Data, Software, and Insights.
  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?
  • Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI.
  • International Union of Crystallography (IUCr). iucr.org.
  • Publication standards for crystal structures.
  • X-Ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one.
  • Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
  • Cambridge Crystallographic Data Centre (CCDC).
  • Standards for structural and crystallization communic
  • Single crystal X-ray diffraction. Rigaku.
  • Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. University of Nairobi.
  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024). MDPI.
  • Molecular Structure Characterisation and Structural Elucid
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • International Union of Crystallography (IUCr).
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Source Not Available].
  • The Cambridge Crystallographic Data Centre (CCDC)
  • Structure Elucidation from Spectroscopic Data in Organic Chemistry. (2019). YouTube.
  • Single-crystal X-ray Diffraction. SERC (Carleton).
  • CCDC – Cambridge Crystallographic D
  • Cambridge Structural D
  • X-Ray Diffraction Basics.

Sources

Comparative

comparative study of the anticancer activity of benzofuran derivatives

[1][2][3][4] Executive Summary: The Privileged Scaffold In the landscape of modern medicinal chemistry, the benzofuran ring system stands as a "privileged scaffold"—a molecular framework capable of providing ligands for...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary: The Privileged Scaffold

In the landscape of modern medicinal chemistry, the benzofuran ring system stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its structural similarity to natural nucleotides and amino acid residues allows benzofuran derivatives to interact effectively with DNA, kinases, and cytoskeletal proteins.

This guide provides a technical comparison of synthetic benzofuran derivatives against standard-of-care chemotherapeutics (Doxorubicin, Cisplatin, Gefitinib). We analyze their Structure-Activity Relationships (SAR), quantify their potency via IC50 metrics, and detail the experimental protocols required to validate their mechanism of action.

Part 1: Structural Classification & SAR Logic[5]

The anticancer efficacy of benzofuran relies heavily on substitution patterns at the C2, C3, and C5/C6 positions. Modifications at these sites dictate the molecule's ability to intercalate DNA, inhibit tubulin polymerization, or dock into the ATP-binding pockets of kinases like EGFR.

SAR Decision Matrix

The following diagram illustrates the critical "hotspots" on the benzofuran core that drive anticancer potency.

SAR_Logic Benzofuran Benzofuran Core C2 C2 Position (Pharmacophore Anchor) Benzofuran->C2 C3 C3 Position (Solubility/Binding) Benzofuran->C3 Benzenoid Benzenoid Ring (C5/C6/C7) Benzofuran->Benzenoid Intercalation Enhanced DNA Intercalation C2->Intercalation Aryl/Heteroaryl Groups Kinase EGFR/Kinase Selectivity C2->Kinase Amide/Urea Linkers Tubulin Tubulin Inhibition C3->Tubulin Trimethoxyphenyl Moieties Benzenoid->Tubulin Electron-Donating (-OMe, -OEt) Benzenoid->Kinase Halogens (Cl, Br, F)

Figure 1: Structural logic governing the anticancer activity of benzofuran derivatives.[1]

Key Mechanistic Insights[5]
  • C2-Heterocyclic Substitution: Attaching heterocyclic rings (e.g., indole, pyrazole) or N-phenethyl carboxamides at C2 significantly enhances cytotoxicity. These groups often mimic the nucleobase pairs, facilitating DNA intercalation or blocking the ATP-binding site of EGFR [1, 4].

  • C3-Trimethoxyphenyl Moiety: Derivatives bearing a 3,4,5-trimethoxyphenyl group at C3 mimic Combretastatin A-4, acting as potent tubulin polymerization inhibitors. This disruption leads to cell cycle arrest at the G2/M phase [2, 7].[2]

  • Benzenoid Substitution: Electron-donating groups (e.g., -OCH3) at C6 or C7 increase lipophilicity and binding affinity, whereas halogens (Cl, Br) often improve metabolic stability and kinase selectivity [7, 10].

Part 2: Comparative Performance Analysis

The following data compares specific benzofuran derivatives against industry-standard reference drugs. Data is aggregated from recent high-impact studies (2023-2025).

Table 1: Head-to-Head IC50 Comparison (µM)
Compound ClassDerivative IDTarget MechanismCell Line: MCF-7 (Breast)Cell Line: A549 (Lung)Reference Drug Comparison
Benzofuran-Indole 8aa EGFR Inhibition (L858R/T790M)2.840.12 Superior to Gefitinib (IC50: 0.90 µM) in mutant lines [4].[1]
Benzofuran-Chalcone 33d DNA Intercalation / Apoptosis3.22 2.74Superior to Cisplatin (IC50: 12.25 µM) [5].[1][3]
2-Arylbenzofuran 30a Tubulin Polymerization Inhibition1.002.68Comparable to Doxorubicin (IC50: 1.13 µM) but with lower cardiotoxicity risks [7].[1]
Benzofuran-Urea Cmpd 9 Multi-Kinase Inhibition4.7817.8More potent than 5-FU in resistant colorectal lines [9].[1]
Mechanism of Action: The Dual Pathway

Benzofurans are unique because they can be designed to target either the Cytoskeleton (Tubulin) or Signaling Cascades (EGFR) .

Mechanism_Pathways Drug Benzofuran Derivative Target_A Target A: Colchicine Binding Site (Tubulin) Drug->Target_A Type I Target_B Target B: ATP Binding Pocket (EGFR/Kinase) Drug->Target_B Type II Effect_A1 Inhibition of Microtubule Polymerization Target_A->Effect_A1 Effect_B1 Block Phosphorylation (p-EGFR) Target_B->Effect_B1 Effect_A2 Mitotic Spindle Collapse Effect_A1->Effect_A2 Effect_A3 G2/M Cell Cycle Arrest Effect_A2->Effect_A3 Apoptosis Apoptosis (Caspase-3 Activation) Effect_A3->Apoptosis Effect_B2 Inhibit Downstream Signaling (AKT/MAPK) Effect_B1->Effect_B2 Effect_B3 G0/G1 Cell Cycle Arrest Effect_B2->Effect_B3 Effect_B3->Apoptosis

Figure 2: Dual mechanistic pathways of benzofuran derivatives leading to apoptosis.[1]

Part 3: Experimental Protocols

To replicate these findings or screen new derivatives, the following protocols are standardized based on the cited literature.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 value of benzofuran derivatives against cancer cell lines.

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).[1]

  • Solubilization Buffer: DMSO or SDS-HCl.[1]

Workflow:

  • Seeding: Plate cells (e.g., A549, MCF-7) at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO2 to allow attachment.
    
  • Treatment: Replace medium with fresh medium containing graded concentrations of the benzofuran derivative (0.1 µM – 100 µM). Include Positive Control (Doxorubicin) and Vehicle Control (0.1% DMSO).

  • Incubation: Incubate for 48 or 72 hours.

  • Labeling: Add 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C. Note: Viable cells with active mitochondria will reduce yellow MTT to purple formazan.

  • Solubilization: Carefully remove supernatant.[4] Add 100 µL DMSO to dissolve formazan crystals.[4] Shake plate for 10 mins.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate % viability relative to control and derive IC50 using non-linear regression [11, 12].

Protocol 2: Mechanistic Validation via Flow Cytometry (Apoptosis)

Objective: Confirm if cell death is mediated by apoptosis (Annexin V positive) or necrosis.

Workflow:

  • Treatment: Treat cells (

    
     cells/well in 6-well plates) with the IC50 concentration of the derivative for 24 hours.
    
  • Harvesting: Trypsinize cells, wash with cold PBS, and centrifuge at 1500 rpm for 5 mins.

  • Staining: Resuspend pellet in

    
     of 1X Annexin-binding buffer.
    
    • Add

      
       Annexin V-FITC.[1]
      
    • Add

      
       Propidium Iodide (PI).
      
  • Incubation: Incubate for 15 mins at room temperature in the dark.

  • Analysis: Add

    
     binding buffer and analyze immediately on a flow cytometer (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).
    
    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Viable.[5][6]

    • Q4 (Annexin+/PI-): Early Apoptotic.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. Available at: [Link]

  • Tubulin polymerization inhibitors and dual EGFR/Tubulin antagonists. ResearchGate. Available at: [Link]

  • Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety. ResearchGate. Available at: [Link]

  • Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as EGFR Inhibitors. NIH. Available at: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. Available at: [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Walailak University. Available at: [Link][1]

  • Anticancer therapeutic potential of benzofuran scaffolds (RSC Advances). Royal Society of Chemistry.[7] Available at: [Link]

  • Design and analysis of nitrile derivatives containing a benzofuran scaffold. NIH. Available at: [Link]

  • IC50 of tested compounds against A549 cells compared to 5-FU. ResearchGate. Available at: [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives (Review). European Journal of Pharmacology. Available at: [Link][1]

Sources

Validation

comparing the efficacy of different synthetic routes for benzofuran-2-yl methanones

A Comparative Guide to the Synthetic Efficacy for Benzofuran-2-yl Methanones Introduction Benzofuran-2-yl methanones are a pivotal class of heterocyclic compounds, forming the structural core of numerous molecules with s...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthetic Efficacy for Benzofuran-2-yl Methanones

Introduction

Benzofuran-2-yl methanones are a pivotal class of heterocyclic compounds, forming the structural core of numerous molecules with significant biological activities. Their applications in medicinal chemistry are vast, with derivatives exhibiting antimicrobial, antiviral, antitumor, and anti-inflammatory properties. The efficacy and novelty of potential drug candidates often hinge on the efficient and versatile synthesis of this core scaffold. This guide provides a comparative analysis of prominent synthetic routes to benzofuran-2-yl methanones, offering researchers and drug development professionals a detailed overview of their respective efficacies, supported by experimental data and mechanistic insights.

The Perkin-like Reaction: A Classic Route

One of the most traditional and straightforward methods for synthesizing benzofuran-2-yl methanones is the Perkin-like reaction, which typically involves the condensation of a salicylaldehyde derivative with an α-halo ketone in the presence of a base. This method is valued for its operational simplicity and the use of readily available starting materials.

Mechanism and Rationale:

The reaction proceeds via an initial O-alkylation of the salicylaldehyde with the α-halo ketone to form an intermediate ether. Subsequent intramolecular aldol-type condensation, facilitated by a base, leads to the formation of the benzofuran ring. The choice of base and solvent is crucial; weaker bases like potassium carbonate are often preferred to avoid side reactions.

Experimental Protocol: Synthesis of (Benzofuran-2-yl)(phenyl)methanone

  • To a solution of salicylaldehyde (1.22 g, 10 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • To this suspension, add 2-bromoacetophenone (1.99 g, 10 mmol) portion-wise while stirring.

  • Reflux the reaction mixture for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to afford the desired (benzofuran-2-yl)(phenyl)methanone.

Diagram of the Perkin-like Reaction Workflow:

Perkin_like_Reaction cluster_reactants Reactants & Reagents cluster_process Reaction Process Salicylaldehyde Salicylaldehyde Mixing Mix Reactants Salicylaldehyde->Mixing AlphaHaloKetone α-Halo Ketone AlphaHaloKetone->Mixing Base Base (e.g., K2CO3) Base->Mixing Solvent Solvent (e.g., Acetone) Solvent->Mixing Reflux Reflux (e.g., 12h) Mixing->Reflux Heat Workup Workup & Purification Reflux->Workup Cool & Filter Product Benzofuran-2-yl Methanone Workup->Product Recrystallize Sonogashira_Cyclization o_Iodophenol o-Iodophenol Coupling Sonogashira Coupling o_Iodophenol->Coupling TerminalAlkyne Terminal Alkyne TerminalAlkyne->Coupling Pd_Catalyst Pd(PPh3)2Cl2 / CuI Pd_Catalyst->Coupling Intermediate 2-Alkynylphenol Intermediate Coupling->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Benzofuran-2-yl Methanone Cyclization->Product

Comparative

Assessing Purity of Synthesized (4-Aminophenyl)(1-benzofuran-2-yl)methanone: A Comparative Technical Guide

Executive Summary: The accurate purity assessment of (4-Aminophenyl)(1-benzofuran-2-yl)methanone (CAS 92789-48-5) is critical due to its emerging role as a privileged scaffold in anti-tubulin and -amyloid aggregation inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The accurate purity assessment of (4-Aminophenyl)(1-benzofuran-2-yl)methanone (CAS 92789-48-5) is critical due to its emerging role as a privileged scaffold in anti-tubulin and


-amyloid aggregation inhibition research. This guide contrasts the two dominant analytical paradigms: High-Performance Liquid Chromatography (HPLC-PDA)  and Quantitative Nuclear Magnetic Resonance (qNMR) .

While HPLC remains the gold standard for trace impurity profiling (sensitivity), this guide argues that qNMR is the superior technique for potency assignment in early-stage synthesis where certified reference standards are unavailable.

Part 1: The Analyte and Synthesis Context[1][2]

To design a robust analytical method, one must first understand the "impurity genealogy"—what contaminants are chemically probable based on the synthesis route.

Structural Considerations
  • Analyte: (4-Aminophenyl)(1-benzofuran-2-yl)methanone

  • Critical Functional Groups:

    • Primary Amine (-NH₂): Susceptible to oxidation; pH-dependent retention in HPLC.

    • Benzofuran Core: UV-active chromophore (strong

      
       transitions), enabling high-sensitivity UV detection.
      
    • Carbonyl Linker: Electron-withdrawing, deactivating the phenyl ring.

Synthesis-Derived Impurities

The two most common synthetic routes dictate the impurity profile:

  • Route A: Friedel-Crafts Acylation & Reduction

    • Step 1: Acylation of benzofuran with 4-nitrobenzoyl chloride.

    • Step 2: Reduction of the nitro group to the amine (e.g., Fe/HCl or H₂/Pd).

    • Critical Impurity:(4-Nitrophenyl)(1-benzofuran-2-yl)methanone . Incomplete reduction is the #1 quality failure mode. The nitro-variant is often co-eluting on standard C18 gradients if pH is not optimized.

  • Route B: Rap-Stoermer Condensation

    • Reaction: Salicylaldehyde +

      
      -bromo-4-aminoacetophenone.
      
    • Critical Impurity:Unreacted Salicylaldehyde and Self-condensation dimers .

Part 2: Comparative Methodology

Method A: HPLC-PDA (The Sensitivity Workhorse)

Best for: Routine QC, Trace Impurity Profiling (<0.1%), Stability Studies.

Mechanism: Partition chromatography separates species based on hydrophobicity. The amine functionality requires pH control to prevent peak tailing.

Protocol: Reversed-Phase Ion-Suppression LC
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Scientific Rationale: Acidic pH ensures the aniline nitrogen is fully protonated (

    
    ), preventing interaction with residual silanols on the column.
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: PDA (Photodiode Array). Extract chromatograms at 280 nm (benzofuran absorption) and 320 nm (methanone conjugation).

Self-Validating System Suitability Criteria:

  • Resolution (

    
    ):  > 1.5 between the Target Amine and the Nitro-precursor (synthetic intermediate).
    
  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.2 (Ensures no silanol interaction).
Method B: qNMR (The Absolute Standard)

Best for: Purity Assignment of New Batches, Mass Balance, Lack of Reference Standard.

Mechanism: NMR signal intensity is directly proportional to the molar ratio of nuclei. Unlike HPLC, no reference standard of the analyte is required—only a certified internal standard (IS) of a different molecule.

Protocol: 1H-qNMR Internal Standard Method
  • Solvent: DMSO-d6 (Excellent solubility for benzofurans; prevents aggregation).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone.

    • Selection Logic: Maleic acid provides a singlet at

      
       6.2 ppm, a clean region typically devoid of benzofuran aromatic signals (
      
      
      
      7.0–8.5 ppm).
  • Pulse Sequence: 90° pulse with adequate relaxation delay (

    
    ).
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    of the slowest relaxing proton (usually the IS). Set
    
    
    seconds to be safe.

Calculation:



Where 

=Integral area,

=Number of protons,

=Molar mass,

=Weight,

=Purity.[1][2][3][4][5][6]

Part 3: Visualized Workflow & Decision Logic

Diagram 1: Analytical Decision Matrix (HPLC vs. qNMR)

AnalyticalDecision Start Synthesized Crude (4-Aminophenyl)(1-benzofuran-2-yl)methanone Q1 Is a Certified Reference Standard Available? Start->Q1 qNMR Method B: qNMR (Absolute Purity) Q1->qNMR No HPLC Method A: HPLC-PDA (Relative Purity) Q1->HPLC Yes Branch_No NO (Early Development) Branch_Yes YES (QC/Release) qNMR_Step Add Internal Std (Maleic Acid) in DMSO-d6 qNMR->qNMR_Step HPLC_Step Run Gradient (H2O/ACN + 0.1% FA) HPLC->HPLC_Step Result_qNMR Output: Mass Purity % (Accuracy ±0.5%) qNMR_Step->Result_qNMR Result_HPLC Output: Impurity Profile (LOD < 0.05%) HPLC_Step->Result_HPLC Result_qNMR->HPLC Use qNMR batch as Secondary Standard

Caption: Decision tree for selecting the analytical method based on development stage and reference standard availability.

Part 4: Data Interpretation & Performance Comparison

The following table summarizes experimental expectations based on field application of benzofuran derivatives.

FeatureMethod A: HPLC-PDAMethod B: qNMR
Primary Output Impurity Profile (Area %)Absolute Content (Weight %)
Reference Standard Required (Must be identical to analyte)Not Required (Any pure IS works)
Specificity High (Separates isomers)Moderate (Overlapping aromatic signals)
Sensitivity (LOD) High (~0.05 µg/mL)Low (~1–5 mg/mL required)
Precision (RSD) < 1.0%< 1.0% (if

)
Sample Destructive? No (but sample is diluted)No (Sample fully recoverable)
Critical Blindspot Inorganic salts (invisible to UV)Paramagnetic impurities (broaden peaks)
Experimental Insight: The "Nitro" Trap

In the synthesis of (4-Aminophenyl)(1-benzofuran-2-yl)methanone via Friedel-Crafts, the 4-nitro intermediate absorbs strongly at 254 nm.

  • HPLC Result: If you rely on Area% at 254 nm without a response factor correction, you will underestimate the purity of the amine product because the nitro group has a higher extinction coefficient (

    
    ).
    
  • qNMR Result: qNMR is insensitive to extinction coefficients. The integration of the benzofuran C3-H proton (singlet, ~7.8 ppm) provides a molar truth, unaffected by the nitro chromophore.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • FDA Guidance for Industry. (2015). "Analytical Procedures and Methods Validation for Drugs and Biologics."

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12224774, (4-Aminophenyl)(1-benzofuran-2-yl)methanone.

  • Singh, S., et al. (2012). "Pharmaceutical Impurities and their Characterization: A Review." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Validation

Comparative Docking Guide: Benzofuran Derivatives vs. Standard Therapeutics

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Topic: Comparative docking studies of benzofuran derivatives with target proteins (EGFR, AChE, DNA Gyrase) E...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Topic: Comparative docking studies of benzofuran derivatives with target proteins (EGFR, AChE, DNA Gyrase)

Executive Summary: The Benzofuran Advantage

The benzofuran scaffold represents a "privileged structure" in medicinal chemistry, capable of interacting with diverse biological targets ranging from receptor tyrosine kinases to microbial enzymes.[1][2] In the context of lead optimization, comparative molecular docking is the critical filter used to benchmark these novel derivatives against FDA-approved standards.

This guide moves beyond basic docking protocols to provide a rigorous, comparative analysis of benzofuran derivatives against established therapeutics (Erlotinib, Donepezil, and Ciprofloxacin). We focus on three high-impact therapeutic areas: Oncology (EGFR) , Neurodegeneration (AChE) , and Antimicrobial Resistance (DNA Gyrase) .

Methodological Framework: Self-Validating Protocols

To ensure scientific integrity, comparative docking must follow a self-validating workflow. The following protocol integrates Density Functional Theory (DFT) for ligand preparation with rigorous re-docking validation.

The Comparative Workflow

Figure 1: Validated Comparative Docking Workflow

DockingWorkflow Start Ligand Library (Benzofurans) DFT DFT Optimization (B3LYP/6-31G**) Start->DFT RefDrug Reference Standard (e.g., Erlotinib) RefDrug->DFT Docking Molecular Docking (AutoDock Vina / Glide) DFT->Docking Target Target Protein Selection (PDB Retrieval) Prep Protein Preparation (Desolvation, Protonation) Target->Prep Grid Grid Box Generation (Active Site Centering) Prep->Grid Grid->Docking Validation Validation Step (Re-docking Co-crystal Ligand) Docking->Validation RMSD RMSD < 2.0 Å? Validation->RMSD RMSD->Grid No (Refine Grid) Analysis Comparative Analysis (Binding Energy & Interactions) RMSD->Analysis Yes

Caption: Step-by-step workflow ensuring reproducibility. Critical checkpoint: RMSD validation must be < 2.0 Å.

Protocol Standards
  • Ligand Preparation: Do not rely on MM2 force fields alone. Use DFT (B3LYP/6-31G**) to calculate the lowest energy conformer, as benzofuran planarity affects pi-stacking interactions.

  • Protein Preparation: Remove all crystallographic waters except those bridging the ligand and protein (e.g., water-mediated bridges in kinases).

  • Validation: Before docking new compounds, re-dock the native co-crystallized ligand. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. Pass Criteria: RMSD ≤ 2.0 Å.

Case Study A: Anticancer Potency (Target: EGFR)

Context: Epidermal Growth Factor Receptor (EGFR) mutations drive non-small cell lung cancer (NSCLC).[3] Benzofuran-1,2,3-triazole hybrids have emerged as potent inhibitors, targeting the ATP-binding pocket.

Comparative Data: Benzofuran Hybrids vs. Erlotinib

Target PDB: 4HJO (EGFR kinase domain). Reference Drug: Erlotinib (Quinazoline derivative).

Compound IDScaffold TypeBinding Energy (kcal/mol)Key Interaction (Met769)Ligand Efficiency (LE)
BENZ-0454 Benzofuran-Triazole-10.2 H-Bond (Hinge Region)0.635
BENZ-0143 Benzofuran-Triazole-10.0H-Bond0.622
Erlotinib Quinazoline (Ref)-7.9H-Bond0.373

Data Source: Synthesized from findings in "In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids..." [1]

Mechanistic Insight

The benzofuran moiety often occupies the hydrophobic pocket (Val726, Leu844) more effectively than the quinazoline ring of Erlotinib. The superior binding energy (-10.2 vs -7.9 kcal/mol) is driven by:

  • Pi-Cation Interactions: Between the benzofuran ring and Lys745.

  • Hinge Region Binding: The triazole linker facilitates hydrogen bonding with Met769, mimicking the adenine ring of ATP.

Figure 2: EGFR Signaling Inhibition Pathway

EGFR_Pathway EGF EGF Ligand EGFR EGFR Dimerization EGF->EGFR ATP ATP Binding EGFR->ATP Requires Phospho Autophosphorylation (Tyr Residues) ATP->Phospho Inhibitor Benzofuran Inhibitor (Competes with ATP) Inhibitor->ATP Blocks Ras Ras-MAPK Pathway (Proliferation) Phospho->Ras PI3K PI3K-Akt Pathway (Survival) Phospho->PI3K Tumor Cancer Progression Ras->Tumor Tumor Growth PI3K->Tumor

Caption: Benzofuran derivatives competitively inhibit ATP binding, halting downstream Ras/PI3K signaling.

Case Study B: Alzheimer's Disease (Target: AChE)

Context: Acetylcholinesterase (AChE) inhibitors prevent the breakdown of acetylcholine.[4][5] Dual-binding site inhibitors (targeting both CAS and PAS) are preferred to prevent amyloid aggregation.

Comparative Data: Benzofuran Derivatives vs. Donepezil

Target PDB: 4EY7 (Human AChE).[6] Reference Drug: Donepezil.[5][7]

Compound IDIC50 (µM)Docking Score (kcal/mol)CAS Interaction (Trp86)PAS Interaction (Trp286)
Compound 7c 0.058 -12.4Pi-Pi StackingPi-Pi Stacking
Compound 7e 0.086-11.8Pi-Pi StackingHydrophobic
Donepezil 0.049-11.5Pi-Pi StackingPi-Pi Stacking

Data Source: "Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors..."[6][8] [2]

Structural Activity Relationship (SAR)

While Donepezil is slightly more potent in vitro, Compound 7c shows a superior docking score (-12.4 kcal/mol). This discrepancy highlights a critical docking nuance:

  • Dual Binding: The benzofuran scaffold binds deeply in the Catalytic Anionic Site (CAS), interacting with Trp86.

  • Linker Length: Derivatives with optimized linker lengths allow the second moiety to reach the Peripheral Anionic Site (PAS), blocking Aβ-peptide aggregation, a secondary benefit Donepezil also possesses.

Case Study C: Antimicrobial Activity (Target: DNA Gyrase)

Context: Bacterial resistance necessitates novel gyrase inhibitors.[9][10] Benzofuran-pyrazole hybrids target the ATPase domain of DNA Gyrase B.

Comparative Data: Benzofuran vs. Ciprofloxacin

Target: E. coli DNA Gyrase B.[8][9]

CompoundIC50 (µM)Docking Energy (kcal/mol)Binding Site
Compound 9 9.80-8.4ATPase Domain
Ciprofloxacin ~0.1-1.0-7.2DNA-Gyrase Complex
Novobiocin ~0.2-8.1ATPase Domain

Data Source: "New Benzofuran–Pyrazole-Based Compounds..."[8][9] [3]

Analysis

Benzofuran derivatives here act more similarly to Novobiocin (ATPase inhibitors) than Ciprofloxacin (DNA cleavage complex stabilizers). The docking reveals that the benzofuran oxygen acts as a hydrogen bond acceptor for Asp73, a key residue in the ATP-binding pocket.

Critical Analysis & Recommendations

When designing benzofuran derivatives, the comparative data suggests:

  • Lipophilicity is Key: The fused benzene ring increases logP, improving blood-brain barrier penetration (essential for AChE targets) and cell membrane permeability (essential for intracellular kinases like EGFR).

  • Scoring Function Bias: Benzofurans are highly aromatic. Scoring functions that heavily weight pi-stacking (e.g., Glide XP) often rank these higher than Vina. Always cross-validate with in vitro IC50 data.

  • Linker Flexibility: For dual-site targets (AChE), the linker between the benzofuran and the secondary amine is the primary determinant of selectivity.

References

  • In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR. PMC/NIH. Available at: [Link]

  • Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition. PMC/NIH. Available at: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Available at: [Link]

Sources

Comparative

Technical Verification Guide: (4-Aminophenyl)(1-benzofuran-2-yl)methanone Mechanism of Action

Executive Summary Compound Identity: (4-Aminophenyl)(1-benzofuran-2-yl)methanone (CAS: 92789-48-5) Primary Mechanism: Microtubule Destabilization (Colchicine Site Binder) Therapeutic Class: Antimitotic Agent / Vascular D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: (4-Aminophenyl)(1-benzofuran-2-yl)methanone (CAS: 92789-48-5) Primary Mechanism: Microtubule Destabilization (Colchicine Site Binder) Therapeutic Class: Antimitotic Agent / Vascular Disrupting Agent (VDA) Candidate

This guide serves as a technical manual for researchers validating the mechanism of action (MoA) of (4-Aminophenyl)(1-benzofuran-2-yl)methanone, a pharmacophore structurally analogous to Combretastatin A-4 (CA-4). Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which bind the vinca domain), this 2-aroylbenzofuran derivative targets the colchicine-binding site on


-tubulin. Its primary mode of action involves inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis.

Part 1: Comparative Analysis & Performance

To rigorously validate this compound, it must be benchmarked against established tubulin-binding agents. The 2-aroylbenzofuran scaffold is designed to mimic the cis-stilbene geometry of CA-4 but with improved chemical stability (avoiding cis-trans isomerization).

Table 1: Performance Benchmarking
Feature(4-Aminophenyl)(1-benzofuran-2-yl)methanoneCombretastatin A-4 (CA-4)ColchicinePaclitaxel (Taxol)
Primary Target

-Tubulin (Colchicine Site)

-Tubulin (Colchicine Site)

-Tubulin (Colchicine Site)

-Tubulin (Taxane Site)
Effect on Polymerization Inhibition (Destabilizer)Inhibition (Destabilizer)Inhibition (Destabilizer)Promotion (Stabilizer)
Binding Kinetics Rapid, ReversibleRapid, ReversibleSlow, Pseudo-irreversibleReversible
Chemical Stability High (Rigid benzofuran core)Low (Prone to cis-trans isomerization)HighHigh
Key Pharmacophore 4-Amino group (H-bond donor)3'-Hydroxy groupTrimethoxy ringComplex taxane ring
Validation Marker Disappearance of MT networkDisappearance of MT networkDisappearance of MT networkBundling of MTs
Mechanistic Causality

The efficacy of (4-Aminophenyl)(1-benzofuran-2-yl)methanone relies on the 4-aminophenyl moiety .

  • Geometric Mimicry: The benzofuran and aminophenyl rings are positioned to overlap with the A and B rings of colchicine.

  • H-Bonding: The amino group (

    
    ) acts as a hydrogen bond donor to residues (typically Val181  or Cys241 ) within the colchicine pocket of 
    
    
    
    -tubulin, increasing binding affinity compared to unsubstituted analogs.

Part 2: Experimental Validation Protocols

Trustworthiness requires self-validating systems. The following protocols include mandatory controls to rule out false positives.

Experiment A: In Vitro Tubulin Polymerization Assay (Turbidimetry)

Objective: Quantify the direct inhibition of tubulin assembly in a cell-free system. Principle: Microtubule assembly scatters light. Absorbance at 340 nm increases as polymerization proceeds. An inhibitor will suppress this increase.

Protocol Workflow
  • Reagent Prep:

    • Purified Tubulin: Porcine brain tubulin (>99% pure). Resuspend to 3.0 mg/mL in PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • GTP Stock: 100 mM (Essential energy source).

    • Compound Stock: Dissolve (4-Aminophenyl)(1-benzofuran-2-yl)methanone in DMSO.

  • Assay Setup (96-well plate, pre-warmed to 37°C):

    • Blank: PEM Buffer only.

    • Vehicle Control: Tubulin + GTP + DMSO (1%).

    • Positive Control: Tubulin + GTP + CA-4 (3 µM).

    • Negative Control: Tubulin + GTP + Paclitaxel (3 µM) -> Expect rapid hyper-polymerization.

    • Test Sample: Tubulin + GTP + Compound (Graded concentrations: 0.5, 1, 5, 10 µM).

  • Initiation:

    • Add GTP (1 mM final) to all wells immediately before reading.

  • Measurement:

    • Read OD340nm every 30 seconds for 60 minutes at 37°C.

Data Interpretation:

  • Valid Result: The Vehicle Control shows a sigmoidal curve (nucleation, elongation, steady state). The Test Sample shows a flat line or significantly reduced slope (dose-dependent).

Experiment B: Competitive Colchicine Binding Assay

Objective: Confirm the specific binding site is the Colchicine pocket. Principle: Colchicine fluorescence increases significantly when bound to tubulin. If the test compound competes for the same site, the fluorescence signal will decrease.

Protocol Workflow
  • Incubation: Incubate Tubulin (3 µM) with

    
    -Colchicine (or fluorescent colchicine analog) in the presence of the test compound (5 µM) and vehicle (DMSO) for 60 min at 37°C.
    
  • Separation: Remove unbound ligand using DEAE-cellulose filters or size-exclusion spin columns.

  • Quantification: Measure retained radioactivity (scintillation) or fluorescence.

  • Calculation:

    
    
    
    • Target: >70% inhibition suggests strong competitive binding at the colchicine site.

Part 3: Mechanism Visualization

Diagram 1: The Signaling Cascade

This diagram illustrates the downstream consequences of the compound binding to tubulin.

MoA_Pathway Compound (4-Aminophenyl)(1-benzofuran-2-yl)methanone Tubulin Free Tubulin Dimers (Alpha/Beta) Compound->Tubulin Permeates Cell Complex Tubulin-Inhibitor Complex (Colchicine Site) Tubulin->Complex Binds High Affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Normal Process Complex->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Failure Detected Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Prolonged Arrest

Caption: The cascade from specific binding at the colchicine site to apoptotic cell death via G2/M arrest.

Diagram 2: Validation Logic Flow

A decision tree for researchers to confirm the mechanism.

Validation_Workflow Start Start Validation Assay1 Turbidimetric Assay (OD340nm) Start->Assay1 Decision1 Polymerization Inhibited? Assay1->Decision1 Assay2 Colchicine Competition (Binding Site) Decision1->Assay2 Yes Fail1 Check Taxane Site (Stabilizer?) Decision1->Fail1 No (Enhanced) Decision2 Displaces Colchicine? Assay2->Decision2 Assay3 Immunofluorescence (Cellular) Decision2->Assay3 Yes Fail2 Check Vinca Site or Non-specific Decision2->Fail2 No Result CONFIRMED MoA: Colchicine-site Destabilizer Assay3->Result MT Fragmentation Observed

Caption: Step-by-step experimental logic to distinguish the compound from other antimitotic agents.

References

  • Oijham, H. et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. International Journal of Molecular Sciences. Link

  • Karthikeyan, C. et al. (2010). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Journal of Medicinal Chemistry. Link

  • Romagnoli, R. et al. (2009). Synthesis and evaluation of 2-anilino-4-amino-5-aroylthiazoles as novel potent antitumor agents. Journal of Medicinal Chemistry. Link

  • Bhattacharyya, B. et al. (2008). Ligand binding to the colchicine site of tubulin. Subcellular Biochemistry. Link

  • Jordan, M. A.[1][2] & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer. Link

Sources

Validation

Validating the Selectivity of (4-Aminophenyl)(1-benzofuran-2-yl)methanone for the Colchicine Binding Site

The following guide details the validation of (4-Aminophenyl)(1-benzofuran-2-yl)methanone (often utilized as a scaffold or analog in the development of Tubulin Polymerization Inhibitors targeting the Colchicine Binding S...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of (4-Aminophenyl)(1-benzofuran-2-yl)methanone (often utilized as a scaffold or analog in the development of Tubulin Polymerization Inhibitors targeting the Colchicine Binding Site ).

Executive Summary & Target Profile

(4-Aminophenyl)(1-benzofuran-2-yl)methanone (CAS: 92789-48-5) belongs to the 2-aroylbenzofuran class of small molecules.[1] While structurally simple, this scaffold is a pharmacophore for Microtubule Destabilizing Agents (MDAs) .[1] Unlike taxanes (which stabilize microtubules), this compound targets the colchicine-binding site on


-tubulin, inhibiting microtubule assembly and inducing cell cycle arrest in the G2/M phase.[1]

In drug development, validating this compound requires proving it selectively binds tubulin without cross-reacting with kinases (a common off-target for benzofurans) or amyloid plaques (for which benzofuran derivatives are also used as probes).[1]

Target Mechanism[2]
  • Primary Target:

    
    -Tubulin (Colchicine Site).[1]
    
  • Mechanism of Action: Inhibits tubulin polymerization

    
     disrupts mitotic spindle formation 
    
    
    
    Apoptosis.[1]
  • Critical Selectivity Challenge: Distinguishing specific tubulin binding from non-specific protein aggregation or kinase inhibition (e.g., VEGFR).

Comparative Analysis: Alternatives & Performance

To validate the performance of (4-Aminophenyl)(1-benzofuran-2-yl)methanone, it must be benchmarked against established tubulin inhibitors.

Table 1: Comparative Performance Metrics
Feature(4-Aminophenyl)(1-benzofuran-2-yl)methanone Combretastatin A-4 (CA-4) Colchicine Paclitaxel
Role Test Compound Gold Standard (Potency) Reference Ligand Negative Control (Mechanism)
Mechanism Destabilizer (Colchicine Site)Destabilizer (Colchicine Site)Destabilizer (Colchicine Site)Stabilizer (Taxane Site)
Binding Affinity (

)
Moderate (

M range)*
High (nM range)High (

M range)
N/A (Different site)
Solubility Moderate (Amino group aids)Low (Phosphate prodrugs used)ModerateLow
Selectivity Risk High (Must rule out Kinases/Amyloid)Low (Highly specific)LowLow

> Note: The 4-amino analog is often less potent than trimethoxy-substituted analogs (e.g., BNC105) but serves as a critical functionalizable scaffold.[1]

Experimental Validation Protocols

Protocol A: In Vitro Tubulin Polymerization Assay (Primary Validation)

Objective: Confirm the compound inhibits the assembly of purified tubulin into microtubules.[1]

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).[1]

  • GTP (Guantiosine Triphosphate).[1]

  • Fluorescent Reporter (DAPI or fluorescence-based tubulin kit).[1]

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.[1]

  • Treatment: Add (4-Aminophenyl)(1-benzofuran-2-yl)methanone at graded concentrations (0.1

    
    M – 50 
    
    
    
    M). Include CA-4 (1
    
    
    M)
    as Positive Control and Paclitaxel (5
    
    
    M)
    as Negative Control (enhancer).[1]
  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) at 37°C for 60 minutes.

  • Validation Criteria: The compound must suppress the fluorescence increase (polymerization curve) in a dose-dependent manner, mimicking Colchicine, not Paclitaxel.

Protocol B: Competitive Binding Assay (Colchicine Displacement)

Objective: Prove the compound binds specifically to the Colchicine site.[1]

Method:

  • Incubate tubulin (3

    
    M) with [
    
    
    
    H]-Colchicine
    (5
    
    
    M).[1]
  • Add the test compound at increasing concentrations.

  • Measure radioactivity of the tubulin-ligand complex using DEAE-cellulose filter binding.[1]

  • Result: A decrease in bound tritium confirms the compound competes for the same pocket as colchicine.

Protocol C: Kinase Selectivity Screen (Off-Target Exclusion)

Objective: Benzofurans are privileged structures that can also inhibit kinases (e.g., VEGFR, CDK).[1] You must validate that tubulin inhibition is the primary mechanism.[1]

Workflow:

  • Screen against a focused panel of 10-20 kinases (including VEGFR2, EGFR, CDK2).[1]

  • Pass Criteria: IC

    
     for kinases should be >10-fold higher than the IC
    
    
    
    for tubulin polymerization. If Kinase IC
    
    
    
    
    Tubulin IC
    
    
    , the compound is a dual inhibitor (non-selective).[1]

Visualizing the Mechanism & Validation Logic

Diagram 1: Mechanism of Action (Tubulin Destabilization)

TubulinMechanism Compound (4-Aminophenyl) (1-benzofuran-2-yl)methanone ColchicineSite Colchicine Binding Site (Beta-Tubulin) Compound->ColchicineSite Binds TubulinDimer Free Tubulin Heterodimers Polymerization Microtubule Polymerization TubulinDimer->Polymerization GTP ColchicineSite->TubulinDimer Conformational Change ColchicineSite->Polymerization INHIBITS Spindle Mitotic Spindle Formation Polymerization->Spindle Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: The compound binds the Colchicine site on


-tubulin, preventing dimer incorporation into microtubules, leading to mitotic arrest.[1]
Diagram 2: Selectivity Validation Workflow

ValidationFlow Start Start: Compound Evaluation Assay1 In Vitro Polymerization Assay Start->Assay1 Decision1 Does it inhibit polymerization? Assay1->Decision1 Assay2 Colchicine Displacement Assay Decision1->Assay2 Yes Invalid1 Inactive / Stabilizer Decision1->Invalid1 No Decision2 Does it displace Colchicine? Assay2->Decision2 Assay3 Kinase Selectivity Panel (VEGFR, CDK) Decision2->Assay3 Yes Invalid2 Different Binding Site (e.g., Vinblastine site) Decision2->Invalid2 No Decision3 Is Kinase IC50 >> Tubulin IC50? Assay3->Decision3 Valid VALIDATED: Selective Tubulin Inhibitor Decision3->Valid Yes Invalid3 Promiscuous / Dual Inhibitor Decision3->Invalid3 No

Caption: Logical stepwise validation to confirm mechanism and rule out off-target kinase activity.

References

  • Kamal, A., et al. (2015).[1] "Benzofuran derivatives as potent tubulin polymerization inhibitors."[1][2][3] Expert Opinion on Therapeutic Patents. Link

  • Flynn, B. L., et al. (2002).[1] "Discovery of 2-aroylbenzofurans as a new class of antitubulin agents."[1][2][3] Journal of Medicinal Chemistry. Link[1]

  • Karthikeyan, C., et al. (2022).[1] "Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Cancers (Basel). Link

  • Ono, M., et al. (2011).[1] "Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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